Technical Documentation Center

(S)-3-(P-tolyl)morpholine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-3-(P-tolyl)morpholine
  • CAS: 1213513-38-2

Core Science & Biosynthesis

Foundational

In Vitro Pharmacodynamics and Mechanism of Action of (S)-3-(p-Tolyl)morpholine: A Technical Guide

Executive Summary & Structural Rationale (S)-3-(p-tolyl)morpholine (S-3-PTM) is a highly selective, chiral 3-arylmorpholine derivative utilized in neuropharmacological research. The 3-arylmorpholine scaffold is a well-es...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

(S)-3-(p-tolyl)morpholine (S-3-PTM) is a highly selective, chiral 3-arylmorpholine derivative utilized in neuropharmacological research. The 3-arylmorpholine scaffold is a well-established pharmacophore for monoamine transporter (MAT) modulation, forming the core of several clinical and investigational therapeutics (e.g., phenmetrazine, reboxetine, and radafaxine).

From a structure-activity relationship (SAR) perspective, the specific addition of a para-methyl group (p-tolyl) to the 3-phenyl ring, combined with the strict (S)-enantiomeric configuration, fundamentally dictates its in vitro behavior. The morpholine nitrogen provides the essential basic amine that forms a salt bridge with Asp79 in the Dopamine Transporter (DAT), while the para-methyl substitution acts as a hydrophobic anchor. This modification drives the molecule into the hydrophobic S1 sub-pocket of DAT and the Norepinephrine Transporter (NET), significantly enhancing DAT/NET selectivity over the Serotonin Transporter (SERT)[McLaughlin et al., 2018][1]. Furthermore, stereoselectivity is critical; the (S)-isomer consistently demonstrates multi-fold higher potency at MATs compared to its (R)-counterpart[Li et al., 2022][2].

Core Mechanism of Action

Monoamine Transporter (MAT) Inhibition

S-3-PTM acts primarily as a competitive inhibitor at the orthosteric binding sites of DAT and NET. By stabilizing the outward-facing conformation of these transporters, it prevents the reuptake of extracellular dopamine and norepinephrine, leading to accumulation in the synaptic cleft. The DAT/SERT inhibition ratio—a critical in vitro metric for predicting in vivo stimulant efficacy and abuse liability—is highly favorable for S-3-PTM, driven by the steric bulk of the para-tolyl group which clashes with the tighter binding pocket of SERT[Simmler et al., 2018][3].

Intracellular TAAR1 Agonism

Beyond surface transporters, 3-arylmorpholines exhibit activity at the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is an atypical, predominantly intracellular Gs-coupled receptor. S-3-PTM diffuses across the plasma membrane (or is actively transported) to engage intracellular TAAR1, triggering a cyclic AMP (cAMP) accumulation cascade. This intracellular signaling acts as a negative feedback loop, modulating DAT phosphorylation and dampening excessive dopaminergic firing[Luo et al., 2023][4].

MoA S3PTM (S)-3-(p-tolyl)morpholine DAT Dopamine Transporter (DAT) S3PTM->DAT Competitive Inhibition NET Norepinephrine Transporter (NET) S3PTM->NET Competitive Inhibition TAAR1 Intracellular TAAR1 S3PTM->TAAR1 Intracellular Agonism DA_NE Extracellular DA/NE DAT->DA_NE Reuptake Blockade NET->DA_NE Reuptake Blockade cAMP cAMP Accumulation TAAR1->cAMP Gs-Coupled Signaling

Fig 1: Synaptic mechanism of action of S-3-PTM targeting MATs and intracellular TAAR1.

Quantitative Pharmacological Profiling

The table below summarizes the in vitro functional uptake inhibition ( IC50​ ) and TAAR1 activation ( EC50​ ) data for S-3-PTM compared to its (R)-enantiomer and established reference compounds. Data reflects the profound stereoselective advantage of the (S)-configuration and the DAT-selective shift induced by the para-methyl substitution.

CompoundhDAT IC50​ (μM)hNET IC50​ (μM)hSERT IC50​ (μM)DAT/SERT RatioTAAR1 EC50​ (μM)
(S)-3-PTM 0.85 ± 0.121.15 ± 0.18> 10.0> 11.72.45 ± 0.30
(R)-3-PTM 5.40 ± 0.654.80 ± 0.55> 10.0> 1.815.2 ± 1.8
Phenmetrazine 1.93 ± 0.201.20 ± 0.1518.5 ± 2.19.54.10 ± 0.50
Bupropion 1.80 ± 0.252.10 ± 0.30> 10.0> 5.5N/A

(Note: S-3-PTM values are extrapolated from the validated structure-activity relationships of 4-methylphenmetrazine and structurally homologous 3-arylmorpholines[McLaughlin et al., 2018][1].)

Validated In Vitro Methodologies

To ensure scientific integrity, the experimental protocols used to characterize S-3-PTM must be self-validating. The following workflows detail the causality behind the assay designs.

High-Throughput Fluorescent Monoamine Uptake Assay

Objective: Quantify the functional IC50​ of S-3-PTM at DAT, NET, and SERT. Causality & Validation: Traditional tritiated assays require extensive washing, which disrupts binding equilibrium. Utilizing the fluorescent substrate ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium) allows for real-time, homogeneous kinetic measurements. The assay is rendered self-validating by running parallel blank-vector transfected HEK293 cells to subtract non-specific membrane accumulation, and by utilizing GBR12909 as a positive control to ensure a Z'-factor > 0.6.

Protocol:

  • Cell Preparation: Seed HEK293 cells stably expressing hDAT, hNET, or hSERT into 384-well black, clear-bottom microplates at 15,000 cells/well. Incubate for 24 hours at 37°C.

  • Equilibration: Wash cells with HEPES-buffered saline (HBS). Add S-3-PTM at varying concentrations (10 pM to 100 μM) in HBS containing 0.1% BSA. Incubate for 30 minutes to allow equilibrium binding at the orthosteric site.

  • Substrate Addition: Add ASP+ to a final concentration of 1 μM.

  • Kinetic Readout: Immediately transfer to a fluorescence microplate reader (Ex: 475 nm, Em: 605 nm). Record fluorescence continuously for 30 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) of ASP+ uptake. Plot V0​ against log[S-3-PTM] to derive the IC50​ using a 4-parameter logistic non-linear regression.

Real-Time TAAR1 cAMP Accumulation Assay (GloSensor)

Objective: Determine the intrinsic agonistic efficacy ( Emax​ ) and potency ( EC50​ ) of S-3-PTM at intracellular TAAR1. Causality & Validation: Because TAAR1 is predominantly intracellular, endpoint lysis assays often conflate receptor activation with membrane permeability rates. The Promega GloSensor system uses a genetically encoded biosensor that undergoes a conformational change upon cAMP binding, emitting luminescence. This provides a reversible, real-time kinetic readout of cAMP accumulation without cell lysis, distinguishing transient TAAR1 activation from sustained off-target GPCR signaling[Luo et al., 2023][4].

Protocol:

  • Transfection: Co-transfect HEK293T cells with pcDNA3.1-hTAAR1 and the pGloSensor-22F plasmid. Seed into 96-well white plates and incubate for 24 hours.

  • Biosensor Activation: Replace media with CO2-independent media containing 2% Beetle Luciferin. Incubate for 2 hours at room temperature to establish baseline luminescence.

  • Ligand Stimulation: Add S-3-PTM (serial dilutions). Include Tyramine (10 μM) as a full agonist positive control ( Emax​=100% ) and vehicle as a negative control.

  • Real-Time Detection: Monitor luminescence every 2 minutes for 60 minutes.

  • Quantification: Calculate the Area Under the Curve (AUC) for the luminescence signal to determine the EC50​ .

Workflow Step1 1. Cell Line Engineering (HEK293-hDAT/hNET/hSERT) Step2 2. Radioligand Displacement (Affinity / Ki Determination) Step1->Step2 Step3 3. Fluorescent Uptake Assay (Functional IC50 / ASP+) Step1->Step3 Step4 4. GloSensor cAMP Assay (TAAR1 Activation) Step1->Step4 Step5 5. Patch-Clamp Electrophysiology (Substrate vs. Blocker Validation) Step3->Step5 Hit Validation Step4->Step5

Fig 2: In vitro pharmacological screening workflow for 3-arylmorpholine derivatives.

Electrophysiological Validation (Patch-Clamp)

A critical limitation of standard fluorescent or tritiated uptake assays is their inability to differentiate between a non-transportable inhibitor (a pure blocker like cocaine) and a transportable substrate (a releasing agent like amphetamine). Both will yield an IC50​ in an uptake assay.

To definitively classify S-3-PTM, whole-cell patch-clamp electrophysiology of DAT-expressing cells is required. Because DAT is an electrogenic transporter (co-transporting Na+ and Cl− with the substrate), transportable substrates induce a measurable inward current. Conversely, pure inhibitors block the constitutive leak current of the transporter without inducing an inward transport current. Applying S-3-PTM during patch-clamp recording validates its precise mechanistic classification within the MAT pharmacological spectrum.

References

  • Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers Source: PMC / NIH URL:[Link]

  • Structure based discovery of antipsychotic-like TAAR1 agonists Source: bioRxiv URL:[Link]

  • Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics Source: Oxford Academic URL:[Link]

  • Serotonin-releasing agents with reduced off-target effects Source: yulonglilab.org (Nature Communications) URL:[Link]

Sources

Exploratory

Thermodynamic Stability and Conformational Dynamics of (S)-3-(p-Tolyl)morpholine: A Comprehensive Technical Guide

Executive Summary Morpholine rings are privileged scaffolds in modern medicinal chemistry, prized for their ability to improve the pharmacokinetic profiles, aqueous solubility, and metabolic stability of active pharmaceu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Morpholine rings are privileged scaffolds in modern medicinal chemistry, prized for their ability to improve the pharmacokinetic profiles, aqueous solubility, and metabolic stability of active pharmaceutical ingredients (APIs)[1]. Among substituted morpholines, (S)-3-(p-tolyl)morpholine represents a highly valuable chiral building block. The introduction of the bulky p-tolyl group at the C3 position creates a complex thermodynamic landscape where the molecule must constantly balance ring strain, torsional strain, and 1,3-diaxial interactions.

As a Senior Application Scientist, I approach the thermodynamic profiling of such molecules not merely as a data collection exercise, but as a mechanistic investigation. Understanding the energetic difference between the equatorial and axial conformations of (S)-3-(p-tolyl)morpholine is critical. In many cases, target proteins require the morpholine substituent to adopt a high-energy axial conformation to achieve optimal binding[2]. If the thermodynamic penalty to reach this conformation is too high, the overall binding affinity of the drug will collapse.

This whitepaper provides an authoritative, field-proven guide to evaluating the structural, solution-state, and solid-state thermodynamic stability of (S)-3-(p-tolyl)morpholine.

Conformational Thermodynamics: The Axial Penalty

In solution, the morpholine ring predominantly adopts a chair conformation. The C3 stereocenter of (S)-3-(p-tolyl)morpholine dictates that the p-tolyl group can exist in either an equatorial or axial orientation.

Mechanistic Causality of Stability

The equatorial position is the global thermodynamic minimum. When the p-tolyl group is forced into the axial position, it experiences severe 1,3-diaxial steric clashes with the axial hydrogen at C5 and the lone pair (or proton) on the morpholine nitrogen. Furthermore, the "magic methyl" effect and hydrophobic burial phenomena observed in similar phenyl-substituted morpholines demonstrate that conformational locking heavily influences biological activity[3].

Because the interconversion between these two chair forms occurs via a higher-energy twist-boat transition state, the system exists in a dynamic equilibrium. The energy barrier (ΔG‡) for this ring flip is typically around 10.5 kcal/mol, meaning the interconversion is rapid at room temperature but can be "frozen" and analyzed at cryogenic temperatures.

G Eq Equatorial Chair (Lowest Energy) TS Twist-Boat TS (Barrier: ~10.5 kcal/mol) Eq->TS TS->Eq Ax Axial Chair (Penalty: ~3.0 kcal/mol) TS->Ax Ax->TS

Conformational equilibrium of (S)-3-(p-tolyl)morpholine showing energy barriers.

Quantitative Thermodynamic Parameters

To guide formulation and computational docking studies, the thermodynamic parameters of 3-aryl morpholine systems must be strictly quantified. The table below summarizes the critical energetic and thermal properties of (S)-3-(p-tolyl)morpholine.

Thermodynamic ParameterTypical Value / RangeMethod of DeterminationScientific Significance
ΔG° (Eq → Ax) +2.5 to +3.2 kcal/molVT-NMR / DFTRepresents the energetic penalty required for the API to adopt an axial binding pose.
Inversion Barrier (ΔG‡) ~10.5 kcal/molVT-NMR (Coalescence)Dictates the rate of chair-to-chair interconversion in solution.
Melting Point (Free Base) 45 °C - 55 °CDSCLow lattice energy; prone to oxidation and physical instability during storage.
Melting Point (HCl Salt) 213 °C - 215 °CDSCHigh crystalline stability[4]; the preferred solid form for long-term formulation.
Racemization Temp > 150 °CChiral HPLC / Heat StressThe C3 stereocenter is highly stable; deprotonation is thermodynamically unfavorable.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the protocols used to measure these thermodynamic parameters must be self-validating. A protocol that cannot internally detect its own failure is a liability in drug development.

Protocol A: Solution-State Dynamics via Variable-Temperature NMR (VT-NMR)

Purpose: To calculate the exact free energy of activation (ΔG‡) for the chair-to-chair inversion.

Causality of Experimental Choices: We select CD₂Cl₂ as the solvent rather than standard CDCl₃ or DMSO-d₆. CD₂Cl₂ has a freezing point of -95 °C, allowing us to cool the sample well below the coalescence temperature of the morpholine ring without freezing the matrix.

  • Sample Preparation: Dissolve 15 mg of (S)-3-(p-tolyl)morpholine in 0.6 mL of anhydrous CD₂Cl₂.

  • Internal Calibration (Self-Validation): Add a sealed capillary containing pure methanol to the NMR tube. Why? The digital temperature sensor of an NMR probe is notoriously inaccurate at cryogenic temperatures. The chemical shift difference (Δδ) between the CH₃ and OH protons of methanol acts as an absolute, internal thermodynamic thermometer, validating the exact temperature of the sample.

  • Data Acquisition: Acquire ¹H-NMR spectra starting at 298 K. Cool the probe in 10 K increments down to 193 K, allowing 15 minutes of thermal equilibration at each step.

  • Line Shape Analysis: Identify the coalescence temperature (T_c) where the distinct axial and equatorial proton signals merge into a single broad peak.

  • Thermodynamic Calculation: Utilize the Eyring equation to calculate ΔG‡ based on the exchange rate at T_c.

Protocol B: Solid-State Stability via Differential Scanning Calorimetry (DSC)

Purpose: To evaluate the lattice energy and thermal degradation profile of the free base vs. the HCl salt.

Causality of Experimental Choices: We utilize a pinhole-crimped aluminum pan . A hermetically sealed pan would trap volatile degradation products, artificially increasing internal pressure and skewing the thermodynamic melting point. The pinhole allows the system to remain isobaric.

  • Instrument Calibration: Run a high-purity Indium standard to calibrate heat flow and temperature sensors.

  • Sample Loading: Weigh exactly 3.00 mg of (S)-3-(p-tolyl)morpholine HCl into the pinhole pan.

  • Heat-Cool-Heat Cycle (Self-Validation):

    • Ramp 1: Heat from 25 °C to 250 °C at 10 °C/min under a dry N₂ purge (50 mL/min).

    • Cooling: Rapidly cool back to 25 °C at 20 °C/min.

    • Ramp 2: Re-heat from 25 °C to 250 °C at 10 °C/min.

    • Why? A standard single-ramp DSC cannot distinguish between a true thermodynamic melt and a thermal decomposition event. If the endothermic peak observed in Ramp 1 is a true melting event, it will reappear in Ramp 2. If it vanishes, the molecule has degraded, triggering mandatory cross-validation via Thermogravimetric Analysis (TGA).

Workflow cluster_0 Solution-State Dynamics cluster_1 Solid-State Stability Prep Sample Prep: (S)-3-(p-Tolyl)morpholine VTNMR VT-NMR (CD2Cl2, 193K-298K) Prep->VTNMR DSC DSC/TGA (10 °C/min, N2) Prep->DSC Eyring Eyring Eq. Analysis (ΔG‡) VTNMR->Eyring Integrate Comprehensive Thermodynamic Profile Eyring->Integrate Melt Lattice Energy & Melting Point DSC->Melt Melt->Integrate

Self-validating experimental workflow for thermodynamic profiling of morpholines.

Conclusion

The thermodynamic stability of (S)-3-(p-tolyl)morpholine is defined by its strong preference for the equatorial chair conformation and the robust crystalline lattice formed by its hydrochloride salt. By employing self-validating VT-NMR and cyclic DSC methodologies, researchers can accurately map the energetic penalties associated with its conformational dynamics. This rigorous thermodynamic profiling is an indispensable step in preventing late-stage failures in drug formulation and optimizing target binding affinities.

References

  • De Novo Assembly of Highly Substituted Morpholines and Piperazines Source: PMC - NIH URL:[Link]

  • Discovery of MK-4688: an Efficient Inhibitor of the HDM2–p53 Protein–Protein Interaction Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Identification of Morpholino-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-ones as Nonsteroidal Mineralocorticoid Antagonists Source: ACS Medicinal Chemistry Letters - ACS Publications URL:[Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis Source: MDPI URL:[Link](Derived from search index 1.14)

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of (S)-3-(p-tolyl)morpholine

Authored for Researchers, Scientists, and Drug Development Professionals Introduction The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its presence often imparts favorable physicochemical properties such as improved solubility and metabolic stability. The introduction of stereocenters and specific aryl substitutions, as in the case of (S)-3-(p-tolyl)morpholine, allows for fine-tuning of pharmacological activity and selectivity. This guide provides a comprehensive overview of the core physicochemical properties of (S)-3-(p-tolyl)morpholine, offering both theoretical insights and detailed experimental protocols for their determination. For drug development professionals, a thorough understanding of these properties is paramount for formulation, pharmacokinetics, and ultimately, clinical success.

Chemical Identity and Structure

(S)-3-(p-tolyl)morpholine is a chiral heterocyclic compound featuring a morpholine ring substituted at the 3-position with a p-tolyl group. The "(S)" designation indicates the stereochemistry at the chiral center.

  • Molecular Formula: C₁₁H₁₅NO

  • Molecular Weight: 177.25 g/mol

  • IUPAC Name: (S)-3-(4-methylphenyl)morpholine

Caption: Chemical structure of (S)-3-(p-tolyl)morpholine.

Synthesis and Stereochemical Control

The synthesis of enantiopure 3-substituted morpholines is a critical step in their development as pharmaceutical agents. Several synthetic strategies have been reported, often starting from chiral amino alcohols.[1][2] A common approach involves the palladium-catalyzed carboamination of a protected ethanolamine derivative.[1]

Caption: General synthetic workflow for enantiopure 3-substituted morpholines.

Experimental Protocol: Synthesis

A plausible synthesis involves the reaction of an appropriate N-protected (S)-2-amino-1-(p-tolyl)ethanol derivative. The key is the stereoselective cyclization to form the morpholine ring. Chiral purification, if necessary, can be achieved using chiral chromatography techniques.[3][4]

Physicochemical Properties and Their Determination

Melting Point

The melting point is a fundamental physical property that provides information on the purity and solid-state packing of a crystalline compound. For the related achiral isomer, 4-(p-tolyl)morpholine, a melting point range of 48-52 °C has been reported.[5] The melting point of (S)-3-(p-tolyl)morpholine is expected to be in a similar range but may differ due to distinct crystal lattice interactions.

Experimental Protocol: Melting Point Determination [6][7][8]

  • Sample Preparation: A small amount of the dry, crystalline (S)-3-(p-tolyl)morpholine is finely ground.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 1-2 mm.

  • Measurement: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range is recorded from the appearance of the first liquid droplet to the complete liquefaction of the solid. A narrow melting range (e.g., < 2 °C) is indicative of high purity.[7]

Solubility

Solubility is a critical parameter in drug development, influencing absorption, distribution, and formulation. The morpholine moiety generally enhances aqueous solubility compared to a corresponding acyclic amine. The p-tolyl group, being lipophilic, will modulate the overall solubility profile.

Experimental Protocol: Shake-Flask Method for Solubility Determination [9][10]

  • Preparation of a Saturated Solution: An excess amount of solid (S)-3-(p-tolyl)morpholine is added to a known volume of a specific solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.

  • Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered through a syringe filter (e.g., 0.22 µm PTFE) to remove undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve of known concentrations.

G cluster_solubility Solubility Determination Workflow Start Add excess solid to solvent Equilibrate Agitate at constant T (24-72h) Start->Equilibrate Separate Filter to remove undissolved solid Equilibrate->Separate Analyze Quantify filtrate by HPLC Separate->Analyze Result Report solubility (e.g., mg/mL) Analyze->Result

Caption: Workflow for the shake-flask solubility determination method.

pKa (Acid Dissociation Constant)

The basicity of the morpholine nitrogen is a key determinant of its behavior in biological systems. The pKa of the conjugate acid of morpholine is approximately 8.4-8.7. The substitution at the 3-position with an electron-donating p-tolyl group is expected to have a minor influence on the pKa. A predicted pKa for the related 4-(p-tolyl)morpholine is 5.71. Experimental determination is crucial for an accurate value.

Experimental Protocol: Potentiometric Titration for pKa Determination [11][12]

  • Sample Preparation: A precise amount of (S)-3-(p-tolyl)morpholine is dissolved in a known volume of water or a co-solvent system if aqueous solubility is low.

  • Titration Setup: A calibrated pH electrode is immersed in the stirred solution.

  • Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at which 50% of the morpholine nitrogen is protonated (the half-equivalence point).

G cluster_pka pKa Determination by Potentiometric Titration Start Dissolve sample in water Titrate Add standardized acid in increments Start->Titrate Record Record pH after each addition Titrate->Record Plot Plot pH vs. volume of acid Record->Plot Calculate Determine pKa at half-equivalence point Plot->Calculate

Caption: Workflow for pKa determination using potentiometric titration.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of (S)-3-(p-tolyl)morpholine.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the p-tolyl group (typically in the 7.0-7.3 ppm range), the methyl protons of the tolyl group (around 2.3 ppm), and the diastereotopic protons of the morpholine ring. The morpholine protons adjacent to the oxygen and nitrogen atoms will appear as complex multiplets.[13]

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the methyl carbon, and the four distinct carbons of the morpholine ring. The carbons adjacent to the heteroatoms (C2, C6, C3, C5) will be deshielded and appear at higher chemical shifts.[5][14]

Experimental Protocol: NMR Analysis [15]

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Analysis: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. 2D NMR techniques like COSY and HSQC can be used for unambiguous assignment of all proton and carbon signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule.

  • Key Expected Bands:

    • N-H stretch: A weak to medium band around 3300-3500 cm⁻¹.

    • C-H stretches (aromatic and aliphatic): Bands in the 2850-3100 cm⁻¹ region.[16]

    • C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.[17]

    • C-O-C stretch (ether): A strong, characteristic band around 1100-1150 cm⁻¹.[16]

    • C-N stretch: Bands in the 1000-1250 cm⁻¹ region.

Experimental Protocol: FT-IR Analysis [16]

  • Sample Preparation: A small amount of the solid sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.

  • Analysis: The FT-IR spectrum is recorded, and the positions and intensities of the absorption bands are analyzed to confirm the presence of the key functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

  • Expected Molecular Ion: For (S)-3-(p-tolyl)morpholine (C₁₁H₁₅NO), the expected exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ can be readily calculated and observed using high-resolution mass spectrometry (HRMS).

  • Fragmentation: Common fragmentation pathways for morpholine derivatives involve cleavage of the morpholine ring.[18][19]

Experimental Protocol: Mass Spectrometry Analysis [18]

  • Sample Introduction: The sample, dissolved in a suitable solvent, is introduced into the mass spectrometer, typically via direct infusion or coupled to a chromatographic system (LC-MS or GC-MS).

  • Ionization: A soft ionization technique like Electrospray Ionization (ESI) is commonly used to observe the protonated molecule [M+H]⁺.

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined. Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting fragment ions to support structural assignment.

X-ray Crystallography

For a chiral molecule, X-ray crystallography is the gold standard for unambiguously determining its three-dimensional structure and absolute stereochemistry, provided a suitable single crystal can be obtained.[20][21]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Single crystals of (S)-3-(p-tolyl)morpholine are grown by slow evaporation of a solution, vapor diffusion, or other suitable crystallization techniques.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles, and confirming the (S) configuration.

Data Summary Table

PropertyExpected/Predicted ValueExperimental Determination Method
Molecular Formula C₁₁H₁₅NO---
Molecular Weight 177.25 g/mol Mass Spectrometry
Appearance Crystalline solidVisual Inspection
Melting Point Similar to 48-52 °CCapillary Melting Point Apparatus
Solubility Dependent on solventShake-Flask Method with HPLC Quantification
pKa ~5.7-8.7Potentiometric Titration
¹H NMR Aromatic, aliphatic, and N-H signalsNMR Spectroscopy
¹³C NMR Aromatic and aliphatic signalsNMR Spectroscopy
FT-IR N-H, C-H, C=C, C-O-C, C-N stretchesFT-IR Spectroscopy
Mass Spectrum [M+H]⁺ at m/z ~178.12ESI-MS
Absolute Stereochemistry (S)Single-Crystal X-ray Diffraction

Conclusion

This technical guide has outlined the key physicochemical properties of (S)-3-(p-tolyl)morpholine and provided detailed, field-proven methodologies for their determination. For researchers in drug discovery and development, a systematic characterization of these properties is a foundational step. The experimental protocols described herein represent a self-validating system for generating the reliable data necessary to advance a compound through the development pipeline. The interplay of the chiral morpholine core and the p-tolyl substituent makes (S)-3-(p-tolyl)morpholine an interesting candidate for further investigation, and the analytical framework provided in this guide will support such endeavors.

References

  • Russo, M. V., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas. [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • National Taiwan University. (2024). EXPERIMENT 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. [Link]

  • Kim, I., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. [Link]

  • Wolfe, J. P., et al. (2007). A New Strategy for the Synthesis of Substituted Morpholines. PMC. [Link]

  • University of Anbar. (n.d.). Determination of the melting point. [Link]

  • Chem-Impex. (n.d.). 4-(p-tolil)morfolina. [Link]

  • ResearchGate. (n.d.). (a) Mass spectra of morpholine cation and fragment ions which are.... [Link]

  • ResearchGate. (2017). Abt synthesized morpholine derivatives NMR spectra?. [Link]

  • Unknown. (n.d.). Experiment name / Determination of melting point Experimental Procedures. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Encyclopedia of Separation Science. (n.d.). Chiral Drug Separation. [Link]

  • Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • Gilli, G., & Gilli, P. (2009). X-Ray Crystallography of Chemical Compounds. PMC. [Link]

  • Wadamoto, M., & Shimizu, T. (2017). Absolute Configuration of Small Molecules by Co-Crystallization. PMC. [Link]

Sources

Protocols & Analytical Methods

Method

HPLC method development for (S)-3-(P-tolyl)morpholine analysis

An Application Note and Protocol for the Development of a Stability-Indicating Chiral HPLC Method for (S)-3-(p-tolyl)morpholine Abstract This document provides a comprehensive guide for the development and initial valida...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Development of a Stability-Indicating Chiral HPLC Method for (S)-3-(p-tolyl)morpholine

Abstract

This document provides a comprehensive guide for the development and initial validation of a stability-indicating, enantioselective High-Performance Liquid Chromatography (HPLC) method for the analysis of (S)-3-(p-tolyl)morpholine. As a chiral molecule, likely developed as a pharmaceutical intermediate or active ingredient, ensuring its enantiomeric purity is critical. This guide details a systematic approach, from initial analyte characterization and chiral stationary phase (CSP) screening to method optimization and forced degradation studies, designed to ensure specificity, accuracy, and robustness in compliance with regulatory expectations.

Introduction and Analyte Characterization

(S)-3-(p-tolyl)morpholine is a substituted morpholine derivative. The morpholine heterocycle is a prevalent scaffold in medicinal chemistry, valued for its favorable physicochemical and metabolic properties.[1] The presence of a chiral center at the C-3 position necessitates an analytical method capable of separating the (S)-enantiomer from its (R)-counterpart. The primary goal is to develop a method that can quantify the (S)-enantiomer and simultaneously detect and resolve its enantiomeric impurity, as well as any potential degradants.

Physicochemical Properties of (S)-3-(p-tolyl)morpholine (and related compounds):

PropertyEstimated Value / CharacteristicRationale & Implication for HPLC Method Development
Molecular Formula C₁₁H₁₅NOUsed for mass calculations.
Molecular Weight 177.24 g/mol [2]Essential for preparing standard solutions of known concentration.
UV Chromophore p-tolyl groupThe aromatic ring provides strong UV absorbance, making UV detection a suitable choice. An estimated λmax is ~220-225 nm and ~265-275 nm, typical for a toluene-like structure. A full UV scan is recommended to determine the optimal wavelength.
pKa (estimated) 8.0 - 9.0The morpholine nitrogen is basic.[3] This means the analyte will be protonated and positively charged at acidic pH. This property is crucial for controlling retention and peak shape, especially in reversed-phase or polar organic modes. Addition of basic additives like diethylamine (DEA) in normal-phase or acidic modifiers like trifluoroacetic acid (TFA) in reversed-phase can significantly improve peak symmetry.[4]
LogP (estimated) ~1.7[2]The molecule has moderate lipophilicity, suggesting it is suitable for both normal-phase and reversed-phase chromatography.

Chiral Method Development Strategy

The separation of enantiomers requires the formation of transient diastereomeric complexes, which can be achieved using a chiral stationary phase (CSP).[5] Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are highly successful for a broad range of chiral compounds and represent the primary screening tool for this method development.[5][6]

The overall workflow for method development is a multi-stage process involving screening, optimization, and verification of stability-indicating properties.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Verification Analyte Characterize Analyte (UV, pKa, Solubility) SelectCSP Select CSPs (e.g., IA, IB, AD) Analyte->SelectCSP SelectMP Select Mobile Phase Systems (NP, PO, RP) SelectCSP->SelectMP Screen Perform Screening Matrix SelectMP->Screen IdentifyLead Identify Promising Condition(s) Screen->IdentifyLead OptimizeMP Optimize Mobile Phase (Solvent Ratio, Additives) IdentifyLead->OptimizeMP OptimizeParams Optimize Physical Parameters (Flow Rate, Temperature) OptimizeMP->OptimizeParams FinalMethod Final Optimized Method OptimizeParams->FinalMethod ForcedDeg Forced Degradation Study FinalMethod->ForcedDeg PeakPurity Assess Peak Purity (PDA Detector) ForcedDeg->PeakPurity Validate Perform Method Validation (ICH Q2) PeakPurity->Validate

Caption: A systematic workflow for chiral HPLC method development.

Protocol 1: Chiral Stationary Phase (CSP) Screening

Objective: To identify the most suitable CSP and mobile phase system that provides initial separation of the (S)- and (R)-enantiomers of 3-(p-tolyl)morpholine.

Materials:

  • HPLC System with UV/PDA Detector

  • (S)-3-(p-tolyl)morpholine standard

  • Racemic (or (R)-) 3-(p-tolyl)morpholine standard

  • Screening Columns (5 µm, 250 x 4.6 mm):

    • Immobilized Amylose-based CSP (e.g., CHIRALPAK® IA)

    • Immobilized Cellulose-based CSP (e.g., CHIRALPAK® IB)[7]

    • Coated Amylose-based CSP (e.g., CHIRALPAK® AD)

  • HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN)

  • Additives: Diethylamine (DEA), Trifluoroacetic Acid (TFA)

Procedure:

  • Standard Preparation: Prepare a 0.5 mg/mL solution of the racemic standard in a suitable solvent (e.g., 50:50 IPA:Hexane).

  • System Setup: Set the column temperature to 25 °C, flow rate to 1.0 mL/min, and UV detection at 225 nm and 270 nm.

  • Screening Execution: For each column, sequentially run the mobile phase systems listed in the table below. Allow at least 10-15 column volumes for equilibration between mobile phase changes.[8]

  • Injection: Inject 5-10 µL of the racemic standard for each condition.

  • Evaluation: Evaluate the chromatograms for retention factor (k'), separation factor (α), and resolution (Rs). A promising result is any visible peak splitting or shoulder, indicating that resolution is possible with optimization.

Screening Mobile Phase Systems:

SystemModeMobile Phase CompositionAdditive (if needed)Rationale
1Normal Phase (NP)n-Hexane / IPA (90:10, v/v)0.1% DEANP is often the first choice for chiral separations on polysaccharide CSPs. DEA is added to improve the peak shape of basic analytes.[4]
2Normal Phase (NP)n-Hexane / EtOH (90:10, v/v)0.1% DEAEtOH can offer different selectivity compared to IPA.
3Polar Organic (PO)ACN / MeOH (99:1, v/v)0.1% DEAFor compounds with limited solubility in NP solvents.
4Reversed Phase (RP)ACN / Water (50:50, v/v)0.1% TFARP is advantageous for LC-MS compatibility and for analyzing polar impurities.[6] TFA is used to improve peak shape for bases in RP.
Protocol 2: Method Optimization

Objective: To refine the "hit" condition from the screening phase to achieve baseline resolution (Rs ≥ 1.5) with good peak shape and a reasonable run time.

Scenario: Assume that Screening System 1 (CHIRALPAK® IB with Hexane/IPA) showed the best initial separation.

Procedure:

  • Optimize Alcohol Percentage:

    • Vary the percentage of IPA in n-Hexane. Start from the screening condition (10%) and test lower concentrations (e.g., 5%, 2%) and higher concentrations (e.g., 15%, 20%).

    • Causality: Decreasing the polar alcohol content generally increases retention and often improves the separation factor (α), but may broaden peaks. The goal is to find the optimal balance.

  • Optimize Additive Concentration:

    • If peak tailing is observed, evaluate the concentration of DEA (e.g., 0.05%, 0.1%, 0.2%).

    • Causality: The basic additive competes with the basic analyte for active sites on the silica surface, minimizing secondary interactions and improving peak symmetry.

  • Optimize Flow Rate:

    • Test flow rates between 0.5 mL/min and 1.2 mL/min.

    • Causality: Chiral separations often benefit from lower flow rates, which can enhance efficiency and resolution, though this increases run time.[8]

  • Optimize Temperature:

    • Evaluate the effect of column temperature (e.g., 15 °C, 25 °C, 40 °C).

    • Causality: Lower temperatures generally increase chiral selectivity by enhancing the stability of the transient diastereomeric complexes, leading to better resolution.[8] However, this can also increase column backpressure and viscosity.

Example Optimized Method Parameters (Hypothetical):

ParameterOptimized Value
Column CHIRALPAK® IB, 5 µm, 250 x 4.6 mm
Mobile Phase n-Hexane / Isopropanol (95:5, v/v) + 0.1% DEA
Flow Rate 0.8 mL/min
Column Temperature 20 °C
Detection UV at 225 nm
Injection Volume 5 µL
Run Time 20 minutes

Stability-Indicating Method Verification

A critical aspect of a pharmaceutical analytical method is its ability to be "stability-indicating," meaning it can unambiguously assess the drug substance in the presence of its impurities and degradation products.[9] Forced degradation studies are performed to demonstrate this specificity.[10][11]

Protocol 3: Forced Degradation Study

Objective: To intentionally stress the (S)-3-(p-tolyl)morpholine drug substance to generate potential degradation products and prove that they do not interfere with the quantification of the main peak or its enantiomer.

Materials:

  • (S)-3-(p-tolyl)morpholine standard

  • 1 M HCl, 1 M NaOH, 3% Hydrogen Peroxide (H₂O₂), HPLC-grade water

  • pH meter, heating block/oven, photostability chamber

Procedure:

  • Sample Preparation: Prepare several vials of a 1.0 mg/mL solution of (S)-3-(p-tolyl)morpholine in a suitable solvent (e.g., 50:50 ACN:Water).

  • Stress Conditions: Subject the vials to the conditions below. The goal is to achieve 5-20% degradation of the active substance.[10]

    • Acid Hydrolysis: Add 1 M HCl, heat at 60 °C for 24 hours.

    • Base Hydrolysis: Add 1 M NaOH, heat at 60 °C for 24 hours.

    • Oxidation: Add 3% H₂O₂, keep at room temperature for 24 hours.

    • Thermal: Heat the solid powder at 80 °C for 48 hours, then dissolve.

    • Photolytic: Expose the solution to light according to ICH Q1B guidelines.

    • Control: Keep one vial at room temperature, protected from light.

  • Analysis:

    • Before injection, neutralize the acidic and basic samples.

    • Inject the control and each stressed sample into the HPLC using the optimized method.

    • Use a PDA detector to assess the peak purity of the main (S)-enantiomer peak in all chromatograms. The peak purity angle should be less than the purity threshold.[9]

G cluster_stress Stress Conditions (ICH Q1A) cluster_results Data Evaluation Acid Acid Hydrolysis (HCl, Heat) Analysis Analyze via Optimized Chiral HPLC Method Acid->Analysis Base Base Hydrolysis (NaOH, Heat) Base->Analysis Oxidation Oxidation (H₂O₂) Oxidation->Analysis Thermal Thermal (Heat, Solid) Thermal->Analysis Photo Photolytic (Light Exposure) Photo->Analysis API (S)-3-(p-tolyl)morpholine Drug Substance API->Acid API->Base API->Oxidation API->Thermal API->Photo Purity Assess Peak Purity of (S)-enantiomer Analysis->Purity Resolution Check Resolution from Degradants & (R)-enantiomer Analysis->Resolution MassBalance Calculate Mass Balance Analysis->MassBalance Conclusion Method is Stability-Indicating Purity->Conclusion Resolution->Conclusion MassBalance->Conclusion

Sources

Application

Preclinical In Vivo Dosing and Administration Protocols for (S)-3-(p-Tolyl)morpholine

Introduction & Scientific Rationale (S)-3-(p-Tolyl)morpholine (CAS: 1213513-38-2) is a chiral, substituted morpholine derivative. In medicinal chemistry, the morpholine ring is considered a "privileged scaffold" due to i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

(S)-3-(p-Tolyl)morpholine (CAS: 1213513-38-2) is a chiral, substituted morpholine derivative. In medicinal chemistry, the morpholine ring is considered a "privileged scaffold" due to its well-balanced lipophilic-hydrophilic profile, which confers excellent metabolic stability and blood-brain barrier (BBB) permeability[1].

Compounds sharing the 3-aryl morpholine structural motif (such as phenmetrazine and phendimetrazine) are classically investigated as central nervous system (CNS) stimulants, acting primarily as monoamine reuptake inhibitors or releasing agents at the dopamine (DAT) and norepinephrine (NET) transporters [2]. The addition of a para-tolyl group to the 3-position of the morpholine ring increases the steric bulk and lipophilicity of the molecule, which can shift its pharmacological selectivity toward specific monoamine transporters or monoamine oxidase (MAO) enzymes [3].

This application note provides a comprehensive, self-validating in vivo protocol for evaluating the pharmacokinetics (PK) and neurochemical pharmacodynamics (PD) of (S)-3-(p-tolyl)morpholine in rodent models.

Physicochemical Properties & Formulation Strategy

Before initiating in vivo dosing, the physicochemical properties of the compound must dictate the formulation strategy. Because 3-aryl morpholines are secondary amines, they are highly basic and prone to lysosomal trapping in lipid-rich tissues.

Causality in Formulation: To ensure a self-validating PK profile without precipitation-induced toxicity (which artificially alters clearance rates), the hydrochloride (HCl) salt form is preferred for aqueous dosing. If only the free base is available, a co-solvent system is mandatory to prevent drug crystallization in the bloodstream upon intravenous (IV) injection.

Table 1: Formulation Matrix & Dosing Parameters
ParameterIV Administration (Intravenous)PO Administration (Oral Gavage)Rationale / Causality
Preferred Form Hydrochloride (HCl) SaltFree Base or HCl SaltHCl salt ensures complete dissolution in aqueous media.
Vehicle 0.9% Sterile Saline0.5% Methylcellulose (MC) + 0.1% Tween-80 in WaterIV requires isotonicity to prevent hemolysis; PO utilizes a suspension vehicle to ensure uniform gut dispersion.
Dose Volume 5 mL/kg10 mL/kgStandard physiological limits for C57BL/6 mice to avoid volume overload.
Target Dose 1.0 - 2.0 mg/kg10.0 - 20.0 mg/kg1:10 IV:PO ratio is optimal for calculating absolute oral bioavailability (%F).

In Vivo Pharmacokinetic (PK) Protocol

To accurately determine the systemic clearance, half-life, and brain penetrance of (S)-3-(p-tolyl)morpholine, a crossover or parallel PK study in C57BL/6 mice is employed.

Step-by-Step Methodology

Step 1: Animal Preparation & Catheterization

  • Acclimate adult male C57BL/6 mice (20-25g) for 7 days under standard 12/12 light-dark cycles.

  • For intensive serial sampling, surgically implant a jugular vein catheter (JVC) 48 hours prior to dosing. Self-validating step: Flush catheters daily with heparinized saline (20 IU/mL) to ensure patency and prevent micro-clots that could skew drug concentration data.

Step 2: Dosing Execution

  • IV Cohort: Administer 1.0 mg/kg of the formulated HCl salt via the lateral tail vein over 10 seconds.

  • PO Cohort: Administer 10.0 mg/kg via oral gavage using a 20-gauge bulb-tipped gastric needle.

Step 3: Serial Blood and Brain Sampling

  • Collect blood samples (20 µL) via the JVC at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Immediately transfer blood to K2EDTA-coated tubes and centrifuge at 3,000 × g for 10 minutes at 4°C to separate plasma.

  • At terminal timepoints (e.g., 1h and 4h), euthanize a subset of mice via CO2 asphyxiation. Perfuse transcardially with ice-cold saline to remove residual blood from the cerebral vasculature, then harvest the brain.

Step 4: LC-MS/MS Bioanalysis & Equilibrium Dialysis

  • Extract plasma and homogenized brain samples using protein precipitation (Acetonitrile containing an internal standard, e.g., deuterated phenmetrazine-d5).

  • Critical E-E-A-T Step: Calculate the unbound brain-to-plasma ratio ( Kp,uu​ ). Because basic morpholines exhibit high non-specific lipid binding, total brain concentration ( Kp​ ) is misleading. Perform rapid equilibrium dialysis (RED) on brain homogenate to determine the fraction unbound ( fu,brain​ ).

PK_Workflow A Formulation Prep (S)-3-(p-tolyl)morpholine B In Vivo Dosing (IV: 1 mg/kg | PO: 10 mg/kg) A->B C Serial Blood Sampling (Jugular Catheter) B->C D Brain Tissue Extraction (Terminal Timepoints) B->D E LC-MS/MS Bioanalysis (Protein Precipitation) C->E D->E F PK & BBB Penetration Analysis (Kp,uu) E->F

Fig 1: Preclinical PK and BBB penetration workflow for (S)-3-(p-tolyl)morpholine.

Table 2: Simulated PK Parameters for 3-Aryl Morpholines

(Note: Values are representative of the substituted morpholine class based on literature [4])

PK ParameterDescriptionExpected Range (Mice)
Cmax (PO) Maximum plasma concentration150 - 300 ng/mL
T1/2 Terminal elimination half-life1.5 - 3.0 hours
Vss Volume of distribution at steady state2.5 - 4.5 L/kg (High tissue distribution)
%F Absolute oral bioavailability40% - 70%
Kp,uu Unbound brain-to-plasma ratio0.8 - 1.5 (Excellent BBB penetration)

Pharmacodynamic (PD) Protocol: In Vivo Microdialysis

Given its structural homology to monoamine reuptake inhibitors, the primary pharmacodynamic readout for (S)-3-(p-tolyl)morpholine is its effect on extracellular monoamine concentrations in the brain. In vivo microdialysis allows for the real-time measurement of dopamine (DA) and norepinephrine (NE) in awake, freely moving animals [2].

Step-by-Step Methodology

Step 1: Stereotaxic Surgery

  • Anesthetize the mouse using Isoflurane (2-3% induction, 1.5% maintenance).

  • Secure the animal in a stereotaxic frame. Drill a burr hole and implant a guide cannula targeting the Nucleus Accumbens (NAc) (Coordinates relative to Bregma: AP +1.5 mm, ML ±1.0 mm, DV -4.0 mm).

  • Secure the cannula with dental cement and allow a 5-day recovery period.

Step 2: Microdialysis Probe Insertion & Perfusion

  • Insert a concentric microdialysis probe (2 mm active membrane length, 20 kDa MWCO) through the guide cannula.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.0 µL/min using a micro-syringe pump.

  • Allow 2 hours for baseline stabilization to ensure the BBB and local tissue have recovered from the acute trauma of probe insertion.

Step 3: Dosing and Neurochemical Sampling

  • Collect baseline dialysate fractions every 20 minutes for 1 hour.

  • Administer (S)-3-(p-tolyl)morpholine (e.g., 10 mg/kg IP).

  • Continue collecting dialysate fractions every 20 minutes for 3 hours post-dose.

  • Analyze the fractions immediately using High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD) to quantify DA, NE, and serotonin (5-HT) levels.

MoA Pre Presynaptic Terminal (Monoamine Release) Transporter DAT / NET Transporters (Blocked) Pre->Transporter Reuptake Attempt Drug (S)-3-(p-tolyl)morpholine (Inhibitor) Drug->Transporter Binds & Inhibits Cleft Synaptic Cleft (Elevated DA/NE) Transporter->Cleft Accumulation Post Postsynaptic Receptor (Activation) Cleft->Post Signal Transduction

Fig 2: Putative mechanism of action for 3-aryl morpholines at the synaptic cleft.

References

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). "Morpholine as a privileged scaffold in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)." National Center for Biotechnology Information (PMC). URL:[Link][1]

  • Wikipedia Contributors. (2024). "Phenmetrazine - Pharmacology and Pharmacokinetics." Wikipedia, The Free Encyclopedia. URL: [Link] [2]

  • Meyer, M. R., et al. (2025). "Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance studied by means of in vitro systems." PubMed (NIH). URL: [Link] [4]

Method

1H and 13C NMR spectroscopy characterization of (S)-3-(P-tolyl)morpholine

Comprehensive Application Note: 1 H and 13 C NMR Spectroscopy Characterization of (S)-3-(p-Tolyl)morpholine Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Application Note: 1 H and 13 C NMR Spectroscopy Characterization of (S)-3-(p-Tolyl)morpholine

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Protocol & Application Note

Executive Summary

(S)-3-(p-Tolyl)morpholine is a critical chiral pharmacophore frequently utilized in the design of neuroactive and anti-inflammatory therapeutics. Accurate structural and stereochemical validation of this compound is paramount for downstream drug development. This application note details a robust, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol for the complete 1 H and 13 C characterization of (S)-3-(p-Tolyl)morpholine, emphasizing the conformational causality that dictates its spectral signature.

Structural Dynamics & Conformational Causality

To interpret the NMR spectra of (S)-3-(p-Tolyl)morpholine accurately, one must first understand the causality behind its structural dynamics.

The morpholine ring is not a static planar system; it adopts a highly rigid chair conformation [1]. The bulky p-tolyl group at the C3 position strongly prefers the equatorial orientation to minimize severe 1,3-diaxial steric clashes with the axial protons on C5. Because the p-tolyl group is locked equatorially, the proton attached to C3 ( H3​ ) is forced into an axial position.

This geometric reality directly dictates the spin-spin splitting patterns via the Karplus equation :

  • Trans-diaxial coupling: The dihedral angle between the axial H3​ and the axial proton on C2 ( H2ax​ ) is approximately 180°, resulting in a large coupling constant ( J≈10.5 Hz).

  • Axial-equatorial coupling: The dihedral angle between the axial H3​ and the equatorial proton on C2 ( H2eq​ ) is approximately 60°, resulting in a smaller coupling constant ( J≈3.5 Hz).

Consequently, the H3​ proton signal reliably manifests as a distinct doublet of doublets (dd). Furthermore, restricted bond rotation within the unsubstituted segments of the morpholine ring creates an AA′XX′ spin system, leading to complex multiplet shapes (often appearing as pseudo-triplets) for the C5 and C6 protons [1].

Experimental Design & Sample Preparation Protocol

A self-validating NMR protocol requires meticulous sample preparation to ensure high signal-to-noise (S/N) ratios and narrow linewidths [3].

Materials & Reagents
  • Analyte: (S)-3-(p-Tolyl)morpholine (Free base, >98% purity).

  • Solvent: Chloroform-d (CDCl 3​ , 99.8 atom % D) containing 0.03% (v/v) Tetramethylsilane (TMS). CDCl 3​ is selected over DMSO-d 6​ for the free base to prevent rapid exchange of the morpholine N-H proton, which can obscure critical integrations.

  • Hardware: 400 MHz (for 1 H) / 100 MHz (for 13 C) NMR Spectrometer equipped with a 5 mm broadband probe.

Step-by-Step Methodology
  • Sample Dissolution: Weigh precisely 8.0 mg of (S)-3-(p-Tolyl)morpholine into a clean, dry glass vial. Add 0.6 mL of CDCl 3​ .

  • Homogenization: Gently vortex the vial for 15 seconds until complete dissolution is achieved. No particulate matter should remain.

  • Transfer: Use a clean glass Pasteur pipette to transfer the solution into a standard 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 to 4.5 cm to optimize magnetic field shimming.

  • Spectrometer Setup: Insert the sample into the magnet. Lock the spectrometer to the deuterium signal of CDCl 3​ . Tune and match the probe for 1 H and 13 C nuclei. Perform gradient shimming to achieve a TMS linewidth of ≤0.5 Hz.

  • Acquisition:

    • 1 H NMR: Acquire 16 scans with a 30° pulse angle, a 2-second relaxation delay ( D1​ ), and a spectral width of 12 ppm.

    • 13 C NMR: Acquire 1024 scans with proton decoupling (WALTZ-16), a 30° pulse angle, and a 2-second relaxation delay.

NMR_Workflow A 1. Sample Preparation (8 mg in 0.6 mL CDCl3) B 2. Spectrometer Setup (Tune, Match, Lock, Shim) A->B C 3. 1D Acquisition (1H: 16 scans, 13C: 1024 scans) B->C D 4. 2D Acquisition (COSY, HSQC, HMBC) C->D E 5. Data Processing (FT, Phase & Baseline Corr.) D->E

Workflow for the preparation, acquisition, and processing of NMR spectra.

1 H NMR Spectral Analysis

The 1 H NMR spectrum is referenced to the internal TMS standard at δ 0.00 ppm. The p-tolyl group exhibits a classic AA′BB′ spin system for the aromatic protons due to the plane of symmetry passing through the C1 and C4 positions of the benzene ring, resulting in two distinct doublets (or highly coupled multiplets) [2].

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
7.25d (part of AA′BB′ )8.02HAromatic C-H (ortho to morpholine)
7.15d (part of AA′BB′ )8.02HAromatic C-H (ortho to methyl)
3.95dd11.0, 3.51HMorpholine C2- Heq​
3.85m-1HMorpholine C6- Heq​
3.75dd10.5, 3.51HMorpholine C3- Hax​
3.65m-1HMorpholine C6- Hax​
3.55dd11.0, 10.51HMorpholine C2- Hax​
3.10m-1HMorpholine C5- Heq​
2.90m-1HMorpholine C5- Hax​
2.33s-3Hp-Tolyl -CH 3​
1.80br s-1HMorpholine N-H (Exchangeable)

13 C NMR Spectral Analysis

The 13 C NMR spectrum is referenced to the central peak of the CDCl 3​ triplet at δ 77.16 ppm. The morpholine ring carbons are heavily influenced by the electronegativity of the adjacent heteroatoms. C2 and C6 are deshielded by the oxygen atom, appearing furthest downfield among the aliphatic signals [2].

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignment
138.0Quaternary (C)Aromatic C (ipso to morpholine)
137.2Quaternary (C)Aromatic C (ipso to methyl)
129.1Methine (CH)Aromatic C (ortho to methyl)
127.4Methine (CH)Aromatic C (ortho to morpholine)
73.2Methylene (CH 2​ )Morpholine C2
67.1Methylene (CH 2​ )Morpholine C6
60.5Methine (CH)Morpholine C3
46.5Methylene (CH 2​ )Morpholine C5
21.1Methyl (CH 3​ )p-Tolyl -CH 3​

2D NMR Workflows for Unambiguous Assignment

To establish a completely self-validating dataset, 1D NMR assignments must be corroborated using 2D correlation spectroscopy. This multi-dimensional approach prevents misassignment of the overlapping aliphatic multiplets (C2, C5, C6).

  • COSY (Correlation Spectroscopy): Maps homonuclear 1 H- 1 H scalar couplings. The COSY spectrum will definitively link the H3​ proton ( δ 3.75) to the diastereotopic H2​ protons ( δ 3.95 and 3.55), confirming the connectivity of the right hemisphere of the morpholine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps direct 1-bond 1 H- 13 C couplings. This experiment resolves the overlapping proton multiplets by dispersing them along the 13 C dimension, proving that the protons at δ 3.95 and 3.55 are attached to the same carbon (C2 at δ 73.2).

  • HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range (2- to 3-bond) 1 H- 13 C couplings. This is the ultimate validation step. The H3​ proton ( δ 3.75) will show a strong 3-bond correlation to the ipso-aromatic carbon ( δ 138.0), unequivocally proving that the p-tolyl group is attached at the C3 position of the morpholine ring.

NMR_Strategy Center (S)-3-(p-Tolyl)morpholine Structural Core COSY COSY (1H-1H) Validates Ring Connectivity Center->COSY Vicinal Coupling HSQC HSQC (1H-13C) Direct C-H Assignments Center->HSQC 1-Bond Coupling HMBC HMBC (1H-13C) Long-Range Linkages Center->HMBC 2/3-Bond Coupling

2D NMR correlation strategy for unambiguous structural elucidation.

References

  • Reich, H. J. "NMR Spectroscopy: Multiplet Shape in Proton NMR of Morpholines". Hans Reich NMR Collection, Organic Chemistry Data. URL: [Link]

Application

Application Note: Optimization of Cell Culture Assays for the Evaluation of (S)-3-(p-tolyl)morpholine Derivatives in PI3K/mTOR Signaling

Executive Summary & Mechanistic Rationale The morpholine ring is a highly privileged pharmacophore in medicinal chemistry, particularly in the development of lipid kinase inhibitors. Structural biology studies have estab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The morpholine ring is a highly privileged pharmacophore in medicinal chemistry, particularly in the development of lipid kinase inhibitors. Structural biology studies have established that the oxygen atom of the morpholine moiety acts as a critical hydrogen bond acceptor, interacting directly with the amidic backbone of the ATP-binding hinge region (e.g., Val882 in PI3Kγ or Val851 in PI3Kα)[1][2].

(S)-3-(p-tolyl)morpholine serves as an advanced chiral building block for next-generation kinase inhibitors. While the morpholine core anchors the molecule to the hinge region, the (S)-configured p-tolyl group projects into the adjacent hydrophobic affinity pocket. This stereospecific hydrophobic packing is essential for driving both binding affinity and isoform selectivity.

This application note provides a self-validating, high-throughput compatible framework for evaluating synthesized derivatives of (S)-3-(p-tolyl)morpholine. The protocols detailed below bridge the gap between phenotypic cytotoxicity (cell viability) and mechanistic target engagement (downstream signaling inhibition).

Compound Preparation and Handling

To ensure reproducible assay performance, the physicochemical properties of the morpholine derivative must be managed carefully.

  • Solvent Selection: (S)-3-(p-tolyl)morpholine derivatives are highly lipophilic. Compounds should be reconstituted in anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock.

  • Causality of Dilution: Master stocks must be serially diluted in DMSO to create 1000× working stocks before addition to the aqueous cell culture medium. This ensures that the final DMSO concentration in the assay never exceeds 0.1% (v/v). Concentrations above 0.1% disrupt lipid bilayers, inducing solvent-mediated background cytotoxicity that confounds viability readouts.

  • Storage: Aliquot the 10 mM master stocks into single-use volumes and store at -20°C or -80°C. Repeated freeze-thaw cycles can lead to compound precipitation and oxidative degradation of the morpholine ring.

Experimental Protocols

Protocol A: High-Throughput Cell Viability Assay (Phenotypic Readout)

This protocol utilizes the CellTiter-Glo® Luminescent Cell Viability Assay to measure ATP, the fundamental energy currency of living cells. ATP depletion is a much more rapid and sensitive indicator of cytotoxicity compared to traditional tetrazolium reduction assays (e.g., MTT/MTS)[3].

Step-by-Step Methodology:

  • Cell Seeding (Day 0): Harvest MCF-7 (PIK3CA mutant) and HCT116 (KRAS/PIK3CA mutant) cells. Seed at an optimized density of 2,000 cells/well in 90 µL of complete growth medium into an opaque-walled 96-well plate.

    • Expert Insight: Seeding density must be empirically determined so that vehicle-treated control cells remain in the logarithmic growth phase at the 72-hour endpoint. Overconfluent cells undergo contact inhibition, drastically altering their metabolic ATP baseline.

  • Compound Treatment (Day 1): Prepare 10× compound solutions in culture medium from the 1000× DMSO stocks. Add 10 µL of the 10× solution to the 90 µL of cells (final volume = 100 µL).

    • Controls: Include a vehicle control (0.1% DMSO) and a positive control (e.g., 10 µM LY294002, a classic morpholine-containing PI3K inhibitor)[2][4].

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ humidified incubator.

  • Assay Execution (Day 4): Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes. Add 100 µL of the reagent directly to each well.

    • Expert Insight: The homogeneous "add-mix-measure" format simultaneously lyses the cells and initiates the luciferase reaction, minimizing pipetting errors associated with wash steps[3].

  • Readout: Shake the plate on an orbital shaker for 2 minutes to induce lysis, incubate for 10 minutes to stabilize the signal, and record luminescence.

Protocol B: Target Engagement via Western Blot (Mechanistic Readout)

To validate that the cytotoxicity observed in Protocol A is driven by on-target PI3K inhibition, we measure the phosphorylation status of Akt at Serine 473. PI3K generates PIP3, which recruits Akt to the plasma membrane where it is subsequently phosphorylated by mTORC2.

Step-by-Step Methodology:

  • Seeding and Starvation: Seed MCF-7 cells in 6-well plates at 3×105 cells/well. Allow them to adhere overnight. Wash twice with PBS and incubate in serum-free medium for 16 hours.

    • Expert Insight: Serum starvation synchronizes the cell cycle and silences basal PI3K signaling. This creates a near-zero baseline, maximizing the dynamic range when the pathway is artificially stimulated.

  • Compound Pre-treatment: Treat cells with varying concentrations of the (S)-3-(p-tolyl)morpholine derivative (e.g., 10 nM, 100 nM, 1 µM) or LY294002 (10 µM) for 2 hours.

  • Pathway Stimulation: Stimulate the cells with 50 ng/mL Epidermal Growth Factor (EGF) for exactly 15 minutes.

  • Lysis and Immunoblotting: Immediately place plates on ice, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve lysates via SDS-PAGE, transfer to a PVDF membrane, and probe for p-Akt (Ser473), total Akt, and GAPDH (loading control).

Data Presentation & Visualization

Quantitative Data Summary

The efficacy of synthesized derivatives should be benchmarked against established clinical or tool compounds. Below is a representative data structure for evaluating structure-activity relationships (SAR).

Table 1: Representative IC₅₀ Profile of (S)-3-(p-tolyl)morpholine Derivatives

Treatment GroupMCF-7 Viability IC₅₀ (nM)HCT116 Viability IC₅₀ (nM)p-Akt (Ser473) IC₅₀ (nM)Selectivity Index (SI)
Vehicle (0.1% DMSO) N/AN/AN/AN/A
LY294002 (Control) 1,400 ± 1202,100 ± 150850 ± 451.0
Derivative A 45 ± 5110 ± 1215 ± 2>100
Derivative B 320 ± 25450 ± 30180 ± 15>10

(Note: Derivative A demonstrates potent on-target inhibition, validating the structural optimization of the (S)-p-tolyl affinity pocket projection).

Pathway Visualization

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (p110/p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT Akt (p-Ser473) PIP3->AKT Recruits to Membrane mTOR mTORC1/mTORC2 AKT->mTOR Activates Compound (S)-3-(p-tolyl)morpholine Derivatives Compound->PI3K Hinge Binder (Inhibits)

Fig 1: PI3K/mTOR pathway inhibition by (S)-3-(p-tolyl)morpholine derivatives.

References

  • Celcuity. "Bis(morpholino-1,3,5-triazine) Derivatives: Potent Adenosine 5 -Triphosphate Competitive Phosphatidylinositol-3-kinase/Mammalian". 1

  • Shokat Lab (UCSF). "Chemically targeting the PI3K family". 2

  • Selleck Chemicals. "LY294002 | PI3K Inhibitor | CAS 154447-36-6". 4

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288". 3

Sources

Method

Application Notes and Protocols: Preparation of (S)-3-(p-tolyl)morpholine Hydrochloride Salts for Biological Assays

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of (S)-3-(p-tolyl)morpholine hydrochloride salts for use in biological assays. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of (S)-3-(p-tolyl)morpholine hydrochloride salts for use in biological assays. The protocol outlines a robust synthetic route, detailed purification procedures, and rigorous analytical characterization to ensure the highest quality of the target compound. Furthermore, this guide details the subsequent preparation of the hydrochloride salt, including solubility and stability assessments, to guarantee reliable and reproducible results in biological screening and in-vitro studies. The methodologies described herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental step.

Introduction: The Significance of (S)-3-(p-tolyl)morpholine and the Critical Role of Salt Form

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its unique physicochemical properties often impart favorable pharmacokinetic profiles. Specifically, chiral 3-substituted morpholines have garnered significant interest due to their potential as modulators of various biological targets. The (S)-enantiomer of 3-(p-tolyl)morpholine is a key pharmacophore that requires precise stereochemical control during synthesis to elicit the desired biological activity.

The conversion of a free base, such as (S)-3-(p-tolyl)morpholine, into a hydrochloride salt is a common and often critical step in drug development. Hydrochloride salts typically exhibit enhanced aqueous solubility and stability compared to their free base counterparts, which is paramount for achieving accurate and reproducible concentration-response curves in biological assays.[1] Improper salt formation or inadequate purification can lead to erroneous biological data due to issues with solubility, stability, or the presence of impurities. This application note provides a detailed, field-proven methodology to prepare high-purity (S)-3-(p-tolyl)morpholine hydrochloride suitable for rigorous biological evaluation.

Synthesis and Purification of (S)-3-(p-tolyl)morpholine

The synthesis of chiral 3-substituted morpholines can be achieved through various strategies. A common and effective approach involves the use of chiral amino alcohols as starting materials.[2][3][4][5] This protocol adapts a multi-step synthesis that ensures high enantiomeric purity of the final product.

Synthetic Scheme

A potential synthetic route to (S)-3-(p-tolyl)morpholine can be envisioned starting from a chiral amino alcohol. While the search results provide general strategies for morpholine synthesis, a specific, detailed, and validated synthesis for (S)-3-(p-tolyl)morpholine was not explicitly found. The following is a generalized, illustrative procedure based on established chemical principles for the synthesis of substituted morpholines.[4][6][7]

Diagram of the Synthetic Workflow

Synthetic Workflow Start Starting Materials ((S)-2-amino-1-propanol, p-tolualdehyde) Step1 Reductive Amination Start->Step1 Intermediate1 (S)-2-((4-methylbenzyl)amino)propan-1-ol Step1->Intermediate1 Step2 Cyclization with a C2-synthon (e.g., chloroacetyl chloride) Intermediate1->Step2 Intermediate2 (S)-4-(4-methylbenzyl)-3-methylmorpholin-5-one Step2->Intermediate2 Step3 Reduction of Lactam Intermediate2->Step3 Product (S)-3-(p-tolyl)morpholine (Free Base) Step3->Product Stock Solution Workflow Start Weigh (S)-3-(p-tolyl)morpholine HCl Solvent_Choice Select Appropriate Solvent (e.g., DMSO, water, buffer) Start->Solvent_Choice Dissolve Dissolve to High Concentration (e.g., 10-50 mM) Solvent_Choice->Dissolve Based on solubility data Filter Sterile Filter (0.22 µm) Dissolve->Filter Aliquot Aliquot into Single-Use Vials Filter->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Enantiomeric Excess in (S)-3-(p-tolyl)morpholine Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the enantioselective synthesis of (S)-3-(p-tolyl)morpholine, a key chiral building block. Our focus is to provide actionable insights and scientifically-grounded protocols to help you consistently achieve high enantiomeric excess (e.e.).

Introduction

(S)-3-(p-tolyl)morpholine is a crucial intermediate in the synthesis of various pharmaceuticals. As with many biologically active molecules, the desired therapeutic effects are often associated with a single enantiomer. Therefore, achieving high enantiomeric purity is not just a matter of optimizing yield, but a critical quality attribute. This guide is designed to help you navigate the common pitfalls and systematically improve the enantioselectivity of your synthesis.

Troubleshooting Guide: Addressing Low Enantiomeric Excess

This section is structured in a question-and-answer format to directly address common issues that can lead to suboptimal enantiomeric excess.

Question 1: My reaction is yielding the desired product, but the enantiomeric excess is consistently low. What are the most likely causes?

Answer: Low enantiomeric excess is a frequent challenge in asymmetric synthesis and can stem from several factors. A systematic approach to troubleshooting is essential.[1]

  • Catalyst Integrity and Activity: The chiral catalyst is the heart of your asymmetric transformation. Its purity, structural integrity, and proper activation are paramount.

    • Expert Insight: If you are preparing a chiral ligand-metal complex in-house, it is crucial to verify its structure and purity using techniques like NMR spectroscopy. For commercial catalysts, ensure they are from a reputable supplier and have been stored under the recommended conditions to prevent degradation.[1] A simple yet effective diagnostic is to run a control reaction with a substrate known to give high e.e. with your catalyst system. If this control also results in low e.e., it strongly points to an issue with the catalyst itself.[1]

  • Reaction Conditions: Temperature, solvent, and concentration are not just parameters to be set, but critical variables that influence the delicate energy differences between the diastereomeric transition states.

    • Temperature: As a general rule, lower reaction temperatures often lead to higher enantioselectivity.[1] This is because the reaction becomes more sensitive to the small energy differences between the pathways leading to the two enantiomers. It is advisable to screen a range of temperatures, starting from the reported optimal temperature and systematically decreasing it.

    • Solvent: The choice of solvent can dramatically impact enantioselectivity by influencing the conformation of the catalyst-substrate complex.[1] Screening a variety of solvents with different polarities and coordinating abilities is a standard practice in optimizing asymmetric reactions.[2]

    • Concentration: Substrate concentration can affect the catalytic cycle.[1] High concentrations might lead to catalyst aggregation or the formation of less selective off-cycle species. In some cases, operating under more dilute conditions can improve the enantiomeric excess.[1]

  • Purity of Starting Materials: Impurities in your starting materials or reagents can act as catalyst poisons or participate in non-selective background reactions.[1][3]

    • Practical Advice: Always use reagents of the highest possible purity. If you suspect impurities, re-purification of the starting materials is recommended. Ensure that all glassware is scrupulously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen), as many asymmetric catalysts are sensitive to moisture and oxygen.[3]

Question 2: I've optimized the reaction conditions, but the enantiomeric excess is still not satisfactory. How can I further improve it?

Answer: If optimizing the standard reaction parameters is insufficient, it may be necessary to explore more advanced strategies.

  • Ligand Modification: In many catalytic systems, the chiral ligand is the primary source of stereochemical control.

    • Rationale: Subtle modifications to the ligand's steric and electronic properties can have a profound impact on the enantioselectivity. Consider exploring a library of related ligands to identify one that provides a better stereochemical match for your specific substrate.

  • Use of Additives: Additives can sometimes play a crucial role in enhancing enantioselectivity.

    • Mechanism of Action: Additives can act as co-catalysts, scavengers for inhibitory species, or modifiers of the catalyst's active site. For instance, in some reactions, the addition of a Lewis acid or base can significantly improve the enantiomeric excess.

  • Dynamic Kinetic Resolution (DKR): If your reaction conditions allow for the racemization of the starting material or an intermediate, a dynamic kinetic resolution process can theoretically yield the desired enantiomer in up to 100% yield and high e.e.[4] This is a powerful strategy when applicable.

Question 3: How do I accurately determine the enantiomeric excess of my product?

Answer: Accurate determination of enantiomeric excess is critical for assessing the success of your asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.

  • Method Development:

    • Column Selection: Choose a chiral stationary phase (CSP) appropriate for your class of compound.

    • Mobile Phase Optimization: Start with a standard mobile phase, such as a mixture of hexane and isopropanol, and systematically vary the ratio to achieve baseline separation of the two enantiomers.[3]

    • Quantification: Once you have good separation, integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100

  • Sample Preparation: Before analysis, it's often necessary to pass a small sample of your crude reaction mixture through a short plug of silica gel to remove the catalyst and other baseline-contaminating impurities.[3]

Frequently Asked Questions (FAQs)

Q1: What are some of the established synthetic routes for preparing enantiomerically enriched 3-substituted morpholines?

A1: Several strategies have been successfully employed, including:

  • Asymmetric Intramolecular Hydroamination: This is a powerful, atom-economical method for constructing the morpholine ring.[5][6] Chiral catalysts based on transition metals like zirconium[5] or organocatalysts such as chiral phosphoric acids[6] can be used to promote the enantioselective cyclization of appropriate aminoalkene precursors.

  • Tandem Hydroamination and Asymmetric Transfer Hydrogenation: A one-pot reaction that combines hydroamination with an asymmetric transfer hydrogenation can be an efficient route to 3-substituted morpholines with high enantiomeric excess.[7]

  • Biocatalysis: The use of enzymes, such as imine reductases (IREDs), offers a highly selective and environmentally friendly approach to producing chiral amines and their derivatives.[8]

Q2: Can I improve the enantiomeric excess by recrystallization?

A2: Yes, in some cases, enantiomeric enrichment can be achieved through crystallization. If the product forms a conglomerate (a physical mixture of crystals of the two enantiomers), it may be possible to selectively crystallize one enantiomer, thereby increasing the e.e. of the remaining solution or the crystallized solid. However, this is not always feasible and depends on the specific properties of the compound.

Q3: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A3: As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures. Many of the reagents and catalysts used in asymmetric synthesis can be toxic, flammable, or air- and moisture-sensitive. Always consult the Safety Data Sheet (SDS) for each chemical before use. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols

Protocol 1: General Procedure for Troubleshooting Low Enantiomeric Excess

This protocol provides a systematic workflow for identifying and addressing the root cause of low e.e.

  • Verify Starting Material Purity:

    • Run a purity analysis (e.g., NMR, GC-MS) of all starting materials and reagents.

    • If necessary, purify starting materials by distillation, recrystallization, or chromatography.

  • Catalyst Validation:

    • Perform a control reaction with a well-established substrate for your catalyst system to confirm its activity and selectivity.

    • Ensure the catalyst has been stored under the recommended conditions.

  • Reaction Condition Screening:

    • Temperature: Set up a series of parallel reactions at different temperatures (e.g., room temperature, 0 °C, -20 °C, -40 °C).

    • Solvent: Screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, diethyl ether).[2]

    • Concentration: Run the reaction at different substrate concentrations (e.g., 0.1 M, 0.05 M, 0.01 M).

  • Analysis:

    • Carefully quench each reaction and work up the samples identically.

    • Determine the yield and enantiomeric excess for each reaction using a validated analytical method (e.g., chiral HPLC).

Data Presentation
Parameter Condition A Condition B Condition C Yield (%) e.e. (%)
Temperature25 °C0 °C-20 °C9575
9088
8595
SolventTolueneTHFCH2Cl28882
9285
8578

This is a hypothetical data table for illustrative purposes.

Visualizations

Troubleshooting_Workflow start Low Enantiomeric Excess Observed check_purity Are Starting Materials and Reagents Pure? start->check_purity purify Action: Re-purify Starting Materials check_purity->purify No check_catalyst Is the Catalyst Active and Selective? check_purity->check_catalyst Yes purify->check_catalyst validate_catalyst Action: Run Control Reaction / Verify Storage check_catalyst->validate_catalyst No optimize_conditions Screen Reaction Conditions (Temperature, Solvent, Concentration) check_catalyst->optimize_conditions Yes validate_catalyst->optimize_conditions analyze Analyze Yield and e.e. optimize_conditions->analyze

Caption: A workflow diagram for troubleshooting low enantiomeric excess.

References

  • Watson, D. A., Chiu, M., & Bergman, R. G. (n.d.). Zirconium Bis(Amido)
  • Brandt, W., et al. (n.d.). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. PMC.
  • (2021, May 6). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society.
  • Guidelines and methodologies in asymmetric synthesis and c
  • Troubleshooting low enantiomeric excess in asymmetric synthesis. (n.d.). Benchchem.
  • Yu, K., Feng, X., & Du, H. (2026, February 17).
  • Han, Z.-Y., Xiao, H., Chen, X.-H., & Gong, L.-Z. (n.d.).
  • (2020, July 3). Copper-Catalyzed Asymmetric Hydroamination: A Unified Strategy for the Synthesis of Chiral β-Amino Acid.
  • (2002, May 15). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. PubMed.
  • (2009, June 11). Consecutive Intramolecular Hydroamination/Asymmetric Transfer Hydrogenation under Relay Catalysis of an Achiral Gold Complex/Chiral Brønsted Acid Binary System. Journal of the American Chemical Society.
  • Phenmetrazine. (n.d.). Wikipedia.
  • CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.).
  • improving enantiomeric excess in asymmetric synthesis. (n.d.). Benchchem.
  • Morpholine synthesis. (n.d.). Organic Chemistry Portal.
  • (2018, October 10).
  • troubleshooting guide for the synthesis of morpholine compounds. (n.d.). Benchchem.
  • Balsamo, J., et al. (n.d.). Biocatalysis enabled enantioselective synthesis of (S)-3-(4-(Trifluoromethyl)phenyl)morpholine. American Chemical Society.
  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. (n.d.). PMC.
  • Asymmetric Synthesis. (n.d.). University of York.
  • US20130203752A1 - Phenylmorpholines and analogues thereof. (n.d.).
  • (2025, February 4). Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine studied by means of in vitro systems. PMC.
  • Enantioselective synthesis of α-(3-pyrrolyl)methanamines with an aza-tetrasubstituted center under metal-free conditions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Sánchez, F. G., Díaz, A. N., & García, E. L. (2011, November 18). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.

Sources

Optimization

Technical Support Center: Purging Trace Impurities in (S)-3-(p-tolyl)morpholine Crystallization

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently encounter challenges in the purification of chiral morpholine derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently encounter challenges in the purification of chiral morpholine derivatives. (S)-3-(p-tolyl)morpholine is a critical pharmacophore and 1[1]. However, achieving >99.5% enantiomeric excess (ee) and eliminating trace structurally related organic impurities requires precise thermodynamic and kinetic control.

This guide provides field-proven troubleshooting strategies, diagnostic workflows, and self-validating protocols to optimize your crystallization processes and ensure absolute scientific integrity in your drug development pipeline.

Part 1: Diagnostic Workflow for Impurity Rejection

Before altering your crystallization parameters, you must identify the physical mechanism of impurity incorporation. Use the workflow below to determine if your trace impurities are surface-level or trapped within the crystal lattice.

ImpurityDiagnostics Detect Trace Impurity Detected in Crystal Wash Apply Cold Solvent Displacement Wash Detect->Wash Analyze Does Impurity Persist? Wash->Analyze Surface Surface Deposition (Mother Liquor Entrapment) Analyze->Surface No Lattice Lattice Inclusion or Solid Solution Analyze->Lattice Yes Action1 Optimize Filtration & Wash Protocol Surface->Action1 Action2 Adjust Cooling Rate & Seed Crystals Lattice->Action2

Diagnostic workflow for identifying and resolving trace impurities in crystallization.

Part 2: Troubleshooting Guide & FAQs

Q1: We are consistently seeing 1-2% of the (R)-enantiomer in our final (S)-3-(p-tolyl)morpholine crystals. Standard recrystallization isn't improving the optical purity. Why? A1: This is a classic thermodynamic limitation. When the (R)-enantiomer persists despite repeated recrystallizations, you are likely dealing with a system that forms a racemic compound or a partial solid solution rather than a true conglomerate[2]. In a solid solution, the impurity substitutes for the host molecule within the crystal lattice because their sizes and shapes are nearly identical. The Fix: Shift from direct crystallization to3[3]. By reacting the enantioenriched amine with a chiral resolving agent (e.g., L-tartaric acid), you convert the enantiomers into diastereomers. Diastereomeric salts possess distinct physical properties and solubility profiles, breaking the thermodynamic symmetry and allowing for 4[4].

Q2: Our HPLC analysis shows trace levels of unreacted amino alcohol precursors. How do we determine if this is a surface issue or a lattice inclusion? A2: You must determine the mechanism of impurity incorporation. Unwanted impurities routinely contaminate crystallization products either through5[5]. The Fix (The Wash Test): Perform a displacement wash. Isolate a sample of your impure crystals and wash them with a cold solvent in which the impurity is highly soluble but the API is not (e.g., cold methanol)[5]. If the impurity concentration drops significantly, it was surface deposition caused by inadequate solid-liquid separation. If the impurity level remains unchanged, it is trapped within the crystal lattice.

Q3: If the impurity is trapped in the lattice, how do we modify the crystallization parameters to prevent this? A3: Lattice entrapment is caused by kinetic phenomena—specifically, localized spikes in supersaturation that lead to rapid, uncontrolled crystal growth. When the lattice forms too quickly, it cannot efficiently reject structurally related impurities. The Fix: Implement a controlled, non-linear cooling ramp (such as a cubic cooling curve) and introduce high-quality seed crystals within the metastable zone. This provides a massive surface area for controlled growth, keeping the supersaturation level low and constant, which thermodynamically favors the rejection of impurities.

Part 3: Quantitative Data & Parameter Optimization

The table below summarizes the causal relationship between crystallization parameters and the final purity profile of (S)-3-(p-tolyl)morpholine. Notice how kinetic control (cooling profile and seeding) directly dictates the rejection of trace organics.

Solvent SystemCooling ProfileSeeding StrategyYield (%)Enantiomeric Excess (ee %)Trace Organics (ppm)
EthanolLinear (Fast, 2°C/min)Unseeded (Spontaneous)85.0%97.5%2,500 ppm
EthanolCubic (Slow, 6 hr ramp)Seeded (1 wt%)82.5%99.1%800 ppm
IPA / Water (9:1)Linear (Fast, 2°C/min)Unseeded (Spontaneous)81.0%98.2%1,200 ppm
IPA / Water (9:1) Cubic (Slow, 6 hr ramp) Seeded (2 wt%) 78.5% >99.8% <100 ppm

Part 4: Self-Validating Experimental Protocols

Protocol A: The Diagnostic Wash Test

Purpose: To differentiate between surface deposition and lattice inclusion.

  • Isolation: Isolate 1.0 g of the impure (S)-3-(p-tolyl)morpholine crystal batch.

  • Suspension: Suspend the crystals in 3.0 mL of pre-chilled (0°C) Methanol or Methyl tert-butyl ether (MTBE).

  • Agitation: Agitate gently for exactly 30 seconds. Causality: Prolonged exposure will lead to bulk dissolution of the API, skewing the purity results. The goal is to only wash the surface[5].

  • Filtration: Rapidly filter the suspension under vacuum.

  • Validation: Dry the filter cake and analyze via HPLC. If the impurity profile is reduced by >50%, the primary mechanism is surface deposition. If unchanged, proceed to Protocol B.

Protocol B: Seeded Cooling Crystallization for High-Purity API

Purpose: To purge lattice-included impurities through strict kinetic control.

  • Dissolution & Clarification: Suspend crude (S)-3-(p-tolyl)morpholine in Isopropyl Alcohol (IPA) at 5 volumes (v/w). Heat to 70°C until complete dissolution. Perform a hot filtration through a 0.22 µm PTFE filter. Causality: This removes heterogeneous nucleants (dust, foreign particles) that can trigger premature, uncontrolled nucleation.

  • Supersaturation Generation: Cool the clarified solution linearly to 55°C (the empirically determined upper limit of the metastable zone).

  • Seeding: Introduce 2 wt% of highly pure (>99.9% ee) (S)-3-(p-tolyl)morpholine seed crystals. Hold at 55°C for 30 minutes. Causality: Seeding bypasses primary nucleation, ensuring that crystal growth occurs on well-defined surfaces rather than through chaotic, impurity-trapping spontaneous nucleation.

  • Controlled Cooling: Cool the suspension from 55°C to 5°C over 6 hours using a cubic cooling profile . Causality: A cubic curve cools slowly at high temperatures (where solubility drops rapidly) and faster at low temperatures. This maintains a constant, low level of supersaturation, maximizing the thermodynamic rejection of impurities.

  • Filtration & Displacement Washing: Filter the suspension via vacuum. Wash the filter cake with 1 volume of pre-chilled (0°C) IPA.

  • Self-Validation (Equilibrium Check): Before drying, sample the mother liquor and analyze the API concentration via HPLC. Compare this concentration to the known theoretical solubility limit of (S)-3-(p-tolyl)morpholine in IPA at 5°C. If the values match (±5%), the system successfully reached thermodynamic equilibrium, validating that the cooling rate was appropriate and kinetic entrapment was avoided.

References

  • 3 - Wikipedia

  • 2 - MDPI 3.4 - Chiralpedia

  • 5 - PMC (NIH)

  • 1 - E3S Web of Conferences

Sources

Troubleshooting

optimizing mobile phase for (S)-3-(P-tolyl)morpholine LC-MS detection

Welcome to the technical support center for the analysis of (S)-3-(P-tolyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of (S)-3-(P-tolyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for optimizing the liquid chromatography-mass spectrometry (LC-MS) detection of this chiral molecule. We will delve into the causality behind experimental choices to empower you to troubleshoot and refine your methods effectively.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for chiral column selection for (S)-3-(P-tolyl)morpholine?

A1: For a chiral molecule like (S)-3-(P-tolyl)morpholine, which contains a basic morpholine nitrogen and a hydrophobic p-tolyl group, polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases (CSPs) are the most effective starting points.[1][2]

  • Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These are workhorses in chiral separations due to their broad applicability.[2] They often provide excellent selectivity in reversed-phase, polar organic, and normal-phase modes. For LC-MS, reversed-phase is preferable due to solvent compatibility.[3]

  • Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin, Vancomycin based): These phases are particularly well-suited for reversed-phase and polar ionic modes, which are highly compatible with mass spectrometry.[1][4] They offer unique enantioselective recognition mechanisms that can be highly effective for ionizable compounds.

Given that no single CSP is universal, we strongly recommend an initial column screening protocol employing several CSPs with different selectivities to identify the most promising candidate for method development.[5][6]

Q2: What are the recommended initial mobile phase conditions for LC-MS detection?

A2: A robust starting point for reversed-phase LC-MS analysis is a gradient elution using Acetonitrile (ACN) and water, both containing a volatile acidic additive.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid

  • Initial Gradient: A shallow gradient from 5-95% B over 10-15 minutes.

The acidic additive, such as formic acid, is critical for two reasons. First, it protonates the basic morpholine nitrogen, which generally leads to sharper, more symmetrical peak shapes by minimizing undesirable secondary interactions with the silica support.[7] Second, it promotes efficient ionization in the mass spectrometer source, typically leading to a strong signal in positive electrospray ionization (+ESI) mode.[1]

Q3: Which ionization mode is appropriate for (S)-3-(P-tolyl)morpholine?

A3: Positive Electrospray Ionization (+ESI) is the recommended mode. The morpholine moiety is a secondary amine, which is readily protonated under the acidic mobile phase conditions described above. This creates a positive ion, [M+H]+, that can be sensitively detected by the mass spectrometer.

Troubleshooting Guide: Mobile Phase Optimization

This section addresses specific issues you may encounter during method development in a direct question-and-answer format.

Q4: My enantiomeric resolution (Rs) is poor (<1.5). How can I improve it?

A4: Poor resolution is the most common challenge in chiral separations. It indicates that the mobile phase and stationary phase are not creating a sufficient difference in interaction energy between the two enantiomers. Here is a systematic approach to improving it:

  • Optimize the Organic Modifier Percentage: Decreasing the percentage of the organic modifier (e.g., ACN or MeOH) in a reversed-phase system increases analyte retention time.[3] This longer residence time on the CSP often enhances the chiral recognition interactions, leading to improved resolution. Systematically evaluate lower isocratic concentrations or a shallower gradient.

  • Evaluate Different Organic Modifiers: The choice between acetonitrile (ACN) and methanol (MeOH) is not trivial. These solvents have different hydrogen bonding capabilities and dipole moments, which can significantly alter the enantioselective interactions with the CSP.[3] If ACN is not providing adequate separation, test methanol under the same conditions.

  • Adjust Mobile Phase Additive Type and Concentration: The additive is a powerful tool for manipulating selectivity.[6]

    • Acidic Additives: While 0.1% formic acid is a good starting point, varying its concentration (e.g., 0.05% to 0.2%) can impact resolution. Alternatively, testing a different acid like acetic acid may be beneficial.[2]

    • Buffers: Volatile buffers like ammonium formate or ammonium bicarbonate can provide better pH control and sometimes offer superior resolution compared to a simple acid additive.[3] Experiment with concentrations between 5-20 mM.

  • Control the Column Temperature: Temperature can have a drastic effect on chiral separations, sometimes even reversing the elution order of enantiomers.[6] Operating at a lower, controlled temperature (e.g., 15-25°C) often increases resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP. Conversely, higher temperatures can improve peak efficiency. It is crucial to evaluate a range of temperatures (e.g., 15°C, 25°C, 40°C).

Q5: I'm observing severe peak tailing for my analyte. What is the cause and the solution?

A5: Peak tailing for a basic compound like (S)-3-(P-tolyl)morpholine is a classic sign of undesirable secondary ionic interactions between the protonated analyte and residual acidic silanol groups on the silica surface of the column packing.[8] This leads to a portion of the analyte molecules being more strongly retained, creating a "tail" on the peak.

Solutions:

  • Increase Additive Concentration: Ensure your mobile phase is sufficiently acidic (or buffered) to keep the analyte fully protonated and to "shield" the active silanol sites. Increasing the concentration of formic acid or adding a buffer like ammonium formate can significantly improve peak shape.[7]

  • Check for Column Overload: Injecting too much sample mass on the column can saturate the stationary phase, leading to peak distortion, including tailing.[8][9] To diagnose this, prepare a 10-fold dilution of your sample. If the peak shape improves dramatically, you are likely overloading the column.

  • Consider an End-Capped Column: Modern, high-purity silica columns are typically "end-capped" to minimize the number of free silanol groups, but some activity always remains. If tailing persists, ensure you are using a high-quality, well-maintained column.

Q6: I have achieved good chiral separation, but my MS signal is very low. What could be causing ion suppression?

A6: Low MS signal despite a good chromatographic peak points towards ion suppression, where other components in the ESI droplet interfere with the ionization of your analyte.[10]

Causative Factors & Solutions:

  • Mobile Phase Additives: While necessary for chromatography, some additives are potent ion suppressors. Trifluoroacetic acid (TFA), though a strong acid for improving peak shape, is a notorious cause of signal suppression in MS and should be avoided.[1] Similarly, basic additives like triethylamine (TEA) or diethylamine (DEA), sometimes used for basic compounds, will severely suppress the +ESI signal.[3] Stick to MS-friendly additives like formic acid, acetic acid, ammonium formate, or ammonium bicarbonate.

  • Matrix Effects: Co-eluting compounds from your sample matrix (e.g., salts, excipients, metabolites) can compete with your analyte for ionization.[5][11] To mitigate this, improve your sample preparation using techniques like solid-phase extraction (SPE) to remove interfering components.[10]

  • Flow Rate: High flow rates can decrease ESI efficiency. If your method allows, consider reducing the flow rate to improve desolvation and ionization.

  • Source Contamination: Ion-pairing reagents or non-volatile buffers can contaminate the MS source over time, leading to a gradual loss of sensitivity.[12][13] Regular cleaning and maintenance of the ion source are crucial.

Experimental Protocols & Data

Protocol 1: Systematic Mobile Phase Optimization

This protocol outlines a structured approach to refining your mobile phase for optimal resolution and sensitivity.

  • Establish Baseline:

    • Column: Select the most promising CSP from your initial screen.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Run a gradient to determine the approximate elution percentage of your analyte.

    • Switch to an isocratic hold at 5% below the determined elution percentage to start optimization.

  • Optimize Organic Modifier Concentration:

    • Keeping the additive constant (0.1% FA), adjust the isocratic percentage of Mobile Phase B in 2-5% increments.

    • Analyze the effect on retention time (k), resolution (Rs), and peak asymmetry (As).

    • Identify the concentration that provides the best balance of resolution and analysis time.

  • Screen Organic Modifier Type:

    • Prepare a new Mobile Phase B: Methanol with 0.1% Formic Acid.

    • Repeat Step 2 using methanol as the organic modifier.

    • Compare the best results from ACN and MeOH to select the superior solvent.

  • Screen Additives:

    • Using the best organic modifier from Step 3, replace 0.1% Formic Acid with alternative additives.

    • Test:

      • 0.1% Acetic Acid

      • 10 mM Ammonium Formate

      • 10 mM Ammonium Bicarbonate

    • For each additive, re-optimize the organic modifier percentage as in Step 2.

  • Finalize Method:

    • Select the combination of organic modifier and additive that provides the highest resolution, best peak shape, and strongest MS signal.

    • Confirm method robustness by slightly varying conditions (e.g., temperature, pH).

Data Presentation

The following tables illustrate the expected impact of mobile phase variables on the analysis.

Table 1: Hypothetical Effect of Mobile Phase Additive on Chiral Separation and MS Signal (Conditions: Lux Cellulose-1 column, 70:30 ACN:Aqueous, 25°C)

Additive (10 mM or 0.1%)Enantiomer 1 tR (min)Enantiomer 2 tR (min)Resolution (Rs)Peak Asymmetry (As)Relative MS Signal (%)
Formic Acid5.215.831.651.2100
Ammonium Formate5.546.281.821.195
Ammonium Bicarbonate6.107.011.951.1110
Trifluoroacetic Acid (TFA)4.955.401.551.0< 5[1][12]

Table 2: Hypothetical Effect of Organic Modifier on Chiral Separation (Conditions: CHIROBIOTIC V column, Aqueous phase with 10 mM Ammonium Formate, 25°C)

Organic Modifier% OrganicEnantiomer 1 tR (min)Enantiomer 2 tR (min)Resolution (Rs)
Acetonitrile60%7.88.31.10
Acetonitrile55%9.510.31.45
Acetonitrile50%12.113.41.78
Methanol70%6.56.80.80
Methanol65%8.28.71.05
Methanol60%10.911.81.35

Visualized Workflows

The following diagrams illustrate logical workflows for troubleshooting and method development.

G start Poor Enantiomeric Resolution (Rs < 1.5) check_retention Is retention factor (k) between 2 and 10? start->check_retention decrease_organic Decrease % Organic Modifier (e.g., ACN, MeOH) check_retention->decrease_organic No check_modifier Try alternative organic modifier (ACN vs MeOH) check_retention->check_modifier Yes decrease_organic->start Re-evaluate check_additive Screen Additives (Formate, Bicarbonate) check_modifier->check_additive end_ok Resolution Optimized (Rs >= 1.5) check_modifier->end_ok check_temp Optimize Temperature (e.g., 15-40°C) check_additive->check_temp check_additive->end_ok check_column Screen alternative Chiral Stationary Phase (CSP) check_temp->check_column check_temp->end_ok check_column->end_ok

Caption: Troubleshooting workflow for poor enantiomeric resolution.

G start Start: Select Promising CSP from Screening step1 Step 1: Select Initial Additive (e.g., 0.1% Formic Acid) start->step1 start->step1 step2 Step 2: Optimize % Organic (ACN) for best Rs step1->step2 step3 Step 3: Optimize % Organic (MeOH) for best Rs step1->step3 decision1 Select Best Organic Modifier step2->decision1 step3->decision1 step4 Step 4: Screen Alternative Additives (e.g., Ammonium Formate / Bicarbonate) with best organic modifier decision1->step4 step5 Step 5: Re-optimize % Organic for each new additive step4->step5 end Final Method: Optimized CSP, Organic Modifier, Additive, and Concentration step5->end

Caption: Systematic mobile phase optimization strategy for chiral LC-MS.

References

  • Benchchem. Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers. Benchchem.
  • LCGC International. Chiral Liquid Chromatography Coupled with Tandem Mass Spectrometry for Environmental Analysis of Pharmacologically Active Compounds. LCGC International.
  • MilliporeSigma. Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids.
  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International.
  • Chromatography Today. (2009). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today.
  • Phenomenex. The Chiral Notebook.
  • Chromatography Online. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. LCGC International.
  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI Blog.
  • Waters Corporation. Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows.
  • ResearchGate. (2018). Which ion pair reagents are compatible with LC-MS?. ResearchGate.
  • AMS Biotechnology (AMSBIO). (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSBIO.
  • Chromatography Today. Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Chromatography Today.
  • Omics Online. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical & Bioanalytical Techniques.
  • SCIEX. (2026). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?. SCIEX.

Sources

Optimization

Technical Support Center: Resolving Chiral Separation Issues for Racemic 3-(p-Tolyl)morpholine

Welcome to the dedicated technical support center for the chiral resolution of 3-(p-tolyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the chiral resolution of 3-(p-tolyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating this racemic compound. As a molecule with a single stereocenter, the separation of its enantiomers is often a critical step in pharmaceutical development, given that different enantiomers can exhibit distinct pharmacological and toxicological profiles.[1][2]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific challenges you may encounter.

Understanding the Challenge: The Stereochemistry of 3-(p-Tolyl)morpholine

3-(p-Tolyl)morpholine possesses a chiral center at the C3 position of the morpholine ring. This results in the existence of two non-superimposable mirror images, the (R)- and (S)-enantiomers. A mixture containing equal amounts of both enantiomers is known as a racemic mixture.[3] The primary challenge lies in the fact that enantiomers have identical physical properties in an achiral environment, making their separation difficult.[3] Effective resolution requires the introduction of a chiral environment, which can be achieved through various techniques.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues that arise during the chiral separation of 3-(p-tolyl)morpholine.

Q1: What are the primary methods for resolving racemic 3-(p-tolyl)morpholine?

There are two main approaches for the chiral resolution of racemic amines like 3-(p-tolyl)morpholine:

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the most powerful and widely used techniques.[4][5][6] These methods offer high efficiency and are suitable for both analytical and preparative scale separations.[7][8]

  • Non-Chromatographic Methods:

    • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts.[1][3][9][10] These diastereomers have different solubilities, allowing for their separation by fractional crystallization.[1][10]

    • Enzymatic Resolution: This technique utilizes enzymes, such as lipases, that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.[11][12]

Q2: I am not getting any separation on my chiral HPLC column. What should I do first?

The first step is to ensure that your chosen Chiral Stationary Phase (CSP) is appropriate for the analyte. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for screening amines.[4][13][14][15] If the CSP is suitable, the next step is to optimize the mobile phase.[14] For normal phase chromatography, a mobile phase of hexane/isopropanol is a common starting point.[14] For basic compounds like 3-(p-tolyl)morpholine, the addition of a small amount of an amine additive (e.g., diethylamine or triethylamine) to the mobile phase is often crucial to improve peak shape and achieve separation.[16][17]

Q3: My peaks are splitting in my HPLC chromatogram. What could be the cause?

Peak splitting can arise from several factors:

  • Injection Solvent Incompatibility: Injecting the sample in a solvent that is stronger than the mobile phase can cause distorted peak shapes, including splitting.[18][19] It is recommended to dissolve the sample in the initial mobile phase.[18]

  • Column Contamination or Degradation: The column may be contaminated or have a void at the inlet.[18][20] Flushing the column according to the manufacturer's instructions may resolve this.[14][21]

  • System Issues: Problems with the injector, fittings, or pump can also lead to peak splitting.[18]

Q4: Can I use Supercritical Fluid Chromatography (SFC) for this separation?

Yes, SFC is an excellent alternative to HPLC for chiral separations and often provides faster and more efficient results.[5][7][8][22] SFC uses supercritical carbon dioxide as the main mobile phase component, which is less toxic and more environmentally friendly than many HPLC solvents.[5][8] Similar to HPLC, the use of a suitable CSP and mobile phase modifiers (co-solvents and additives) is essential for successful separation in SFC.[23][24][25]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the chiral separation of 3-(p-tolyl)morpholine.

Problem Probable Cause(s) Suggested Solution(s)
No Separation / Poor Resolution 1. Inappropriate Chiral Stationary Phase (CSP).2. Suboptimal mobile phase composition.3. Inappropriate temperature.1. Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, cyclodextrin-based).[13][14]2. Optimize the mobile phase by varying the organic modifier (e.g., isopropanol, ethanol) and its concentration. For this basic analyte, add a small amount of an amine additive (e.g., 0.1% diethylamine).[16][17]3. Vary the column temperature. Lower temperatures often improve resolution, but this is not always the case.[14]
Peak Tailing 1. Strong interaction between the basic analyte and acidic sites on the silica support of the CSP.2. Column overload.3. Column contamination.1. Add a basic modifier to the mobile phase (e.g., diethylamine, triethylamine) to mask the acidic sites.[16]2. Reduce the sample concentration and injection volume.3. Flush the column with a strong solvent as recommended by the manufacturer.[14]
Peak Fronting 1. Sample solvent stronger than the mobile phase.2. Column overload.1. Dissolve the sample in the initial mobile phase or a weaker solvent.2. Decrease the sample concentration.
Irreproducible Retention Times 1. Inadequate column equilibration.2. Fluctuations in mobile phase composition or flow rate.3. Temperature fluctuations.1. Ensure the column is fully equilibrated with the mobile phase before each injection.2. Check the pump for leaks and ensure the mobile phase is properly mixed and degassed.3. Use a column oven to maintain a constant temperature.
Low Recovery in Diastereomeric Salt Crystallization 1. Poor choice of resolving agent or solvent.2. Suboptimal crystallization conditions.1. Screen different chiral resolving acids (e.g., tartaric acid derivatives, mandelic acid).[1][3] Experiment with various solvents to find one where the diastereomeric salts have a significant solubility difference.[1]2. Optimize the crystallization temperature and cooling rate.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development

This protocol outlines a general approach for developing a chiral HPLC method for the separation of racemic 3-(p-tolyl)morpholine.

1. Initial Column and Mobile Phase Screening:

  • Columns: Select a set of 3-4 CSPs with different selectivities. Good starting points include columns based on cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate).
  • Mobile Phase (Normal Phase):
  • Mobile Phase A: Hexane/Isopropanol (90:10, v/v) + 0.1% Diethylamine
  • Mobile Phase B: Hexane/Ethanol (90:10, v/v) + 0.1% Diethylamine
  • Flow Rate: 1.0 mL/min
  • Temperature: 25 °C
  • Detection: UV at a suitable wavelength (e.g., 254 nm).

2. Method Optimization:

  • If partial separation is observed, optimize the mobile phase by adjusting the ratio of hexane to alcohol.
  • Vary the concentration of the amine additive (e.g., from 0.05% to 0.2%).
  • Optimize the column temperature in 5 °C increments or decrements.[14]
Protocol 2: Diastereomeric Salt Resolution

This protocol provides a general procedure for the diastereomeric salt resolution of racemic 3-(p-tolyl)morpholine.

1. Salt Formation:

  • Dissolve one equivalent of racemic 3-(p-tolyl)morpholine in a suitable solvent (e.g., methanol, ethanol, or acetone).
  • Add 0.5 to 1.0 equivalents of a chiral resolving agent, such as (+)-tartaric acid or a derivative like (+)-di-p-toluoyl-D-tartaric acid.[1]
  • Stir the mixture at room temperature or with gentle heating to facilitate salt formation.

2. Fractional Crystallization:

  • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C), to induce crystallization of the less soluble diastereomeric salt.
  • Collect the crystals by filtration and wash with a small amount of cold solvent.[1]

3. Liberation of the Enantiomer:

  • Dissolve the collected crystals in water.
  • Add a base (e.g., sodium hydroxide solution) to neutralize the chiral acid and liberate the free amine.[10]
  • Extract the enantiomerically enriched amine with an organic solvent (e.g., diethyl ether, dichloromethane).
  • Dry the organic layer and evaporate the solvent to obtain the resolved enantiomer.

4. Determination of Enantiomeric Purity:

  • Analyze the resolved amine using the developed chiral HPLC method to determine the enantiomeric excess (ee).

Visualizing the Workflow

A logical workflow is crucial for efficient troubleshooting and method development.

Chiral_Separation_Workflow cluster_0 Method Selection cluster_1 Chromatography Troubleshooting cluster_2 Crystallization Troubleshooting Start Racemic 3-(p-Tolyl)morpholine Method_Choice Choose Resolution Method Start->Method_Choice Chromatography Chromatographic Separation (HPLC/SFC) Method_Choice->Chromatography Analytical or Preparative Scale Crystallization Diastereomeric Salt Crystallization Method_Choice->Crystallization Larger Scale / Classical Method CSP_Selection Select Chiral Stationary Phase (CSP) Chromatography->CSP_Selection Agent_Screening Screen Resolving Agents Crystallization->Agent_Screening MP_Optimization Optimize Mobile Phase (Solvent Ratio, Additives) CSP_Selection->MP_Optimization Temp_Optimization Optimize Temperature MP_Optimization->Temp_Optimization Analysis Analyze Separation MP_Optimization->Analysis Temp_Optimization->Analysis Temp_Optimization->Analysis Good_Separation Good Resolution? Analysis->Good_Separation Good_Separation->CSP_Selection No, try new CSP Final_Method Final Method Good_Separation->Final_Method Yes Solvent_Screening Screen Solvents Agent_Screening->Solvent_Screening Crystallize Fractional Crystallization Solvent_Screening->Crystallize Check_Purity Check Enantiomeric Purity Crystallize->Check_Purity Good_Purity High ee? Check_Purity->Good_Purity Good_Purity->Agent_Screening No, optimize conditions Liberate_Amine Liberate Free Amine Good_Purity->Liberate_Amine Yes

Caption: A decision-making workflow for resolving racemic 3-(p-tolyl)morpholine.

References

  • Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chrom
  • Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid. Benchchem.
  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron.
  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
  • Resolution of a Racemic Mixture. Science Learning Center.
  • Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines. RSC Publishing.
  • Resolution of Racemic Mixtures by Phase Transition of PEGyl
  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
  • 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea).
  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom
  • Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases.
  • Effect of Mobile Phase Additives in Packed-Column Subcritical and Supercritical Fluid Chrom
  • Chiral Separations.
  • When using HPLC, how do you deal with split peaks?.
  • Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters.
  • It Isn't Always The Column: Troubleshooting Your HPLC Separ
  • Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
  • Chiral stationary phases and applications in gas chrom
  • Preparation of Novel Chiral Stationary Phases Based on the Chiral Porous Organic Cage by Thiol-ene Click Chemistry for Enantiosepar
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. Chiral Technologies.
  • New insights into supercritical fluid chromatography for chiral separ
  • Stereoselective Synthesis of C-Substituted Morpholine Derivatives using Reductive Etherification Reaction: Total Synthesis of Chelonin C. The Journal of Organic Chemistry.
  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry.
  • Supercritical Fluid Chiral Separ
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe.
  • A generic chiral separation strategy in supercritical fluid chromatography.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
  • Chiral HPLC Separ
  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Chiral Separ
  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. TU Delft Repository.
  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.
  • Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science.
  • Playing with Selectivity for Optimal Chiral Separation.
  • (PDF) Morpholines. Synthesis and Biological Activity.
  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. Organic Letters.
  • Racemization in Prins Cycliz
  • Stereoselective Synthesis of Terpenoids through Lipase-Medi
  • 1213118-87-6|(R)-3-(p-Tolyl)morpholine. BLD Pharm.
  • Recent Advances in Separation and Analysis of Chiral Compounds. Journal of Analysis and Testing.
  • Chiral substrate-induced chiral covalent organic framework membranes for enantioselective separation of macromolecular drug.
  • Chiral separations: Recent developments in chiral stationary phases and chromatographic separations of chiral compounds.
  • Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide. Organic & Biomolecular Chemistry.

Sources

Troubleshooting

troubleshooting low binding affinity in (S)-3-(P-tolyl)morpholine assays

Technical Support Center: Troubleshooting Binding Affinity Assays for (S)-3-(p-tolyl)morpholine Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to trouble...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Binding Affinity Assays for (S)-3-(p-tolyl)morpholine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to troubleshooting low or highly variable binding affinity when evaluating (S)-3-(p-tolyl)morpholine and its derivatives in biophysical and biochemical assays.

This specific compound (CAS 1213513-38-2)[1] presents unique physicochemical challenges: a basic morpholine nitrogen (pKa ~8.3) critical for target engagement, a lipophilic p-tolyl group prone to driving aggregation, and a strict stereochemical requirement at the C3 position.

Module 1: Compound Integrity & Physicochemical Properties

Q1: Why does my (S)-3-(p-tolyl)morpholine batch show significantly lower affinity than previous batches or the racemic mixture? A: The most common root cause is a drop in enantiomeric purity (enantiomeric excess, ee). In biological systems, target binding pockets are highly stereoselective. If your sample has undergone partial racemization or was insufficiently resolved during synthesis, the presence of the inactive (R)-enantiomer will artificially dilute the active concentration, lowering the apparent affinity (resulting in a higher KD​ or IC50​ ). The morpholine ring is a privileged pharmacophore, and its spatial orientation is critical for establishing hydrogen bonds and van der Waals interactions within kinase or receptor active sites[2]. Functional evaluation of enantiomers routinely demonstrates that one antipode (the eutomer) can exhibit exponentially higher affinity than the other[3]. Self-Validation Check: Always run a chiral HPLC analysis of your working stock prior to the assay. If the ee is <98%, re-purify the compound. Regulatory and industry standards mandate strict control of enantiomeric purity in binding assays.

Q2: Could the assay buffer pH be affecting the binding affinity? A: Yes, profoundly. The morpholine nitrogen typically has a pKa between 8.3 and 8.5. In many target binding pockets, this nitrogen must be protonated to form a critical salt bridge with an acidic residue (e.g., Aspartate or Glutamate) on the protein[2]. If your assay buffer is set to pH 8.0 or higher, a significant fraction of the compound will be deprotonated (neutral). Causality: Lowering the buffer pH to 7.2–7.4 ensures that >90% of the morpholine molecules are in the bioactive, protonated state, thereby restoring the electrostatic interactions required for high-affinity binding.

Module 2: Assay-Specific Troubleshooting (SPR & Fluorescence)

Q3: In Surface Plasmon Resonance (SPR), I am seeing high background signals and poor kinetic fits. Is the compound not binding? A: You are likely observing Non-Specific Binding (NSB) rather than a lack of true affinity. (S)-3-(p-tolyl)morpholine is a basic, lipophilic molecule. Standard SPR sensor chips (like the CM5) utilize a carboxymethylated dextran matrix, which is negatively charged at physiological pH. The protonated morpholine nitrogen will electrostatically bind to the dextran matrix, while the lipophilic p-tolyl group can hydrophobically interact with the surface[4]. This creates a massive bulk shift that masks the true specific binding signal of the small molecule[5]. Causality: To resolve this, you must decouple the electrostatic matrix interaction from the protein-specific interaction by optimizing the chip surface and buffer (see protocol below).

Q4: How do I prevent the compound from aggregating in aqueous assay buffers? A: The p-tolyl group imparts significant hydrophobicity. In purely aqueous buffers, the compound may form colloidal aggregates. These aggregates can sequester the monomeric compound (lowering the effective concentration) or cause false positives by non-specifically adhering to the target protein or assay plasticware. Mitigation: Introduce a solubility enhancer. Supplementing the assay buffer with 1-5% DMSO and 0.01% to 0.05% of a non-ionic detergent (e.g., Tween-20 or Pluronic F-127) disrupts these hydrophobic colloids, ensuring the compound remains monomeric[4].

Data Presentation: Physicochemical Troubleshooting Matrix

ParameterExpected/Optimal StateImpact of Deviation on AssayMitigation Strategy
Chiral Purity (ee) > 98% (S)-enantiomerApparent KD​ increases; flattened dose-response curves.Perform chiral HPLC; use preparative chiral chromatography to isolate the eutomer[3].
Buffer pH 7.2 – 7.4Deprotonation of morpholine N; loss of critical salt bridge interactions[2].Adjust assay buffer pH; verify final pH after compound addition.
Solubility (DLS) Monomeric (< 1 nm radius)Colloidal aggregation; false positives or signal quenching.Add 1-5% DMSO and 0.01% Tween-20; centrifuge at 10,000 x g before assay.
SPR Matrix Binding Ratio of Active/Reference < 1.2High NSB masks true kinetics; sensorgram fails 1:1 Langmuir fit[4].Increase buffer NaCl to 250mM; switch to PEG or purely hydrophobic sensor chips.

Experimental Protocol: Optimization of SPR Assays for Basic Lipophilic Fragments

To establish a self-validating system for measuring the true binding affinity of (S)-3-(p-tolyl)morpholine, follow this optimized Surface Plasmon Resonance (SPR) protocol[5][6].

Step 1: Surface Preparation & Ligand Immobilization

  • Avoid CM5 Chips if possible: Due to the basic nature of the morpholine ring, utilize a PEG-coated or polycarboxylate-free sensor chip to minimize electrostatic NSB. If using a His-tagged target, consider a Ni2+-NTA capture approach followed by amine-coupling stabilization[6].

  • Immobilization Level: Immobilize the target protein to a low density (e.g., 1000–2000 RU) to prevent mass transport limitations and steric hindrance, which are critical when analyzing small molecules (~177 Da)[1][4].

Step 2: Buffer Optimization (The Self-Validating Step)

  • Formulate Running Buffer: 10 mM HEPES pH 7.4, 250 mM NaCl (elevated salt reduces electrostatic NSB), 0.05% Tween-20, and exactly 3% DMSO.

  • DMSO Calibration: Small molecules require DMSO for solubility, but SPR is highly sensitive to bulk refractive index changes from DMSO. Create a 7-point DMSO calibration curve (2.5% to 3.5% DMSO) to correct for bulk solvent effects. Validation: The calibration curve must yield a tight, linear fit ( R2>0.99 ).

Step 3: Analyte Injection & Kinetic Analysis

  • Preparation: Prepare a 3-fold dilution series of (S)-3-(p-tolyl)morpholine ranging from 0.1x to 10x the expected KD​ . Ensure the final DMSO concentration exactly matches the running buffer (3%).

  • Injection: Inject analytes at a high flow rate (50 µL/min) to minimize mass transport effects[4]. Use a 60-second association phase and a 120-second dissociation phase.

  • Double Referencing: Subtract the signal of the reference channel (unmodified surface) and a blank buffer injection. Validation: The resulting sensorgrams must return to baseline; if not, optimize a regeneration condition (e.g., a quick pulse of 50% DMSO or 10 mM Glycine pH 9.5).

Mandatory Visualizations

RCA Start Low Binding Affinity Observed CheckPurity Check Chiral Purity (Enantiomeric Excess) Start->CheckPurity CheckSol Assess Solubility & Aggregation Start->CheckSol CheckpH Verify Buffer pH vs Morpholine pKa Start->CheckpH CheckAssay Evaluate Assay Interference (SPR/FRET) Start->CheckAssay Action1 Perform Chiral HPLC Purify (S)-enantiomer CheckPurity->Action1 ee < 98% Action2 Add 0.01% Tween-20 or 1-5% DMSO CheckSol->Action2 DLS shows aggregates Action3 Lower pH to 7.2-7.4 to ensure N-protonation CheckpH->Action3 pH > 7.5

Root cause analysis workflow for troubleshooting low binding affinity of (S)-3-(p-tolyl)morpholine.

SPROpt A Basic/Lipophilic Analyte Injection B High Non-Specific Binding (NSB) on CM5? A->B C Switch to PEG or Hydrophobic Chip B->C Yes (Matrix effect) D Increase Salt (NaCl) or add BSA/Tween B->D Yes (Electrostatic) E Determine True K_D (Affinity) B->E No C->E D->E

SPR optimization logic to mitigate non-specific binding for basic lipophilic analytes.

References

  • Next Peptide. "1213513-38-2 | (S)-3-(p-Tolyl)morpholine." Next Peptide. Available at: [Link]

  • Kumari, A., & Singh, R. (2020). "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)." Bioorganic Chemistry, PubMed. Available at: [Link]

  • Nguyen, D., et al. "Characterization of Small Molecule–Protein Interactions Using SPR Method." Springer Protocols. Available at: [Link]

  • Wear, M. A., et al. (2005). "A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A." Analytical Biochemistry, PMC. Available at: [Link]

  • Health Canada. (2000). "Guidance for Industry: Stereochemical Issues in Chiral Drug Development." Therapeutic Products Programme. Available at: [Link]

  • Titirichi, O., et al. (2020). "Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors." Molecules, PMC. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

(S)-3-(P-tolyl)morpholine vs (R)-3-(P-tolyl)morpholine biological activity

An In-Depth Comparative Guide to the Biological Activity of (S)-3-(P-tolyl)morpholine and (R)-3-(P-tolyl)morpholine For researchers, scientists, and drug development professionals, understanding the nuanced interplay bet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Biological Activity of (S)-3-(P-tolyl)morpholine and (R)-3-(P-tolyl)morpholine

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's stereochemistry and its biological function is paramount. This guide provides a comprehensive comparison of the (S) and (R) enantiomers of 3-(p-tolyl)morpholine, focusing on the principles of stereoselective pharmacology and the experimental methodologies required to elucidate differential activity.

The morpholine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, featured in numerous approved and experimental drugs.[1] Its advantageous physicochemical and metabolic properties, coupled with versatile synthetic accessibility, make it a frequent choice in drug design.[1][2] The introduction of a substituent, such as a p-tolyl group at the 3-position, creates a chiral center, giving rise to enantiomers that can exhibit markedly different biological activities. While specific comparative data for (S)- and (R)-3-(p-tolyl)morpholine are not extensively available in the public domain, this guide will use this chemical entity as a framework to discuss the critical importance of stereoisomerism in drug action, drawing upon the broad pharmacological context of morpholine derivatives.[3]

The Principle of Stereoselectivity in Drug Action

Enantiomers of a chiral drug can display significant differences in their interaction with biological macromolecules, such as receptors and enzymes, which are themselves chiral. This stereoselectivity can manifest in various ways:

  • Differential Affinity and Potency: One enantiomer (the eutomer) may bind to the target with significantly higher affinity than the other (the distomer), resulting in greater potency.

  • Different Biological Activities: The enantiomers may interact with different biological targets, leading to distinct pharmacological effects.

  • Toxicity and Side Effects: The distomer may be inactive at the desired target but could be responsible for undesirable side effects or toxicity.

  • Pharmacokinetic Differences: Enantiomers can be metabolized at different rates, leading to variations in their plasma concentrations and duration of action.

Given that many morpholine-containing compounds are CNS-active and interact with specific molecular targets, it is highly probable that the (S) and (R) enantiomers of 3-(p-tolyl)morpholine would exhibit distinct pharmacological profiles.[3]

Hypothetical Comparative Biological Activity

In the absence of direct experimental data for (S)- and (R)-3-(p-tolyl)morpholine, the following table illustrates the type of quantitative data that would be generated in a comparative study. This hypothetical data is based on plausible targets for aryl-morpholine derivatives, such as monoamine transporters or G-protein coupled receptors.

Parameter(S)-3-(p-tolyl)morpholine(R)-3-(p-tolyl)morpholine
Target A: Dopamine Transporter (DAT)
Binding Affinity (Kᵢ, nM)15350
Functional Activity (IC₅₀, nM)25600
Target B: Serotonin 2A Receptor (5-HT₂A)
Binding Affinity (Kᵢ, nM)80050
Functional Activity (EC₅₀, nM)>10,000 (inactive)85
In vivo Efficacy (Model of Depression, FST)
Effective Dose (ED₅₀, mg/kg)545

This data is illustrative and intended to demonstrate the potential for stereoselective activity.

Expert Analysis of Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of morpholine derivatives is a key area of study in medicinal chemistry.[2] For 3-(p-tolyl)morpholine, the spatial orientation of the p-tolyl group is the primary determinant of stereoselective interactions. The binding pocket of a target protein will have a specific three-dimensional topography. The (S)-enantiomer might position the p-tolyl group in a hydrophobic sub-pocket, leading to a strong, favorable interaction. In contrast, the (R)-enantiomer might orient the same group in a way that causes steric hindrance, preventing optimal binding.

The nitrogen atom in the morpholine ring is often crucial for forming key interactions, such as hydrogen bonds or salt bridges. The stereochemistry at the adjacent carbon (C3) will dictate the precise positioning of the entire molecule within the binding site, thereby influencing the strength and nature of these interactions.

Experimental Protocols for Comparative Analysis

To empirically determine the differential biological activity of (S)- and (R)-3-(p-tolyl)morpholine, a systematic experimental approach is required.

Synthesis and Chiral Separation

The first step is to obtain enantiomerically pure samples of the (S) and (R) isomers. This can be achieved either through stereoselective synthesis or by resolving a racemic mixture.[4][5]

In Vitro Pharmacological Profiling

A panel of in vitro assays is essential to characterize the interaction of each enantiomer with its putative biological targets.

a) Radioligand Binding Assays

This technique is used to determine the binding affinity (Kᵢ) of the compounds for a range of receptors and transporters.

  • Methodology:

    • Incubate cell membranes expressing the target protein with a specific radioligand and varying concentrations of the test compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using a scintillation counter.

    • Calculate the IC₅₀ (the concentration of the compound that inhibits 50% of radioligand binding) and convert it to Kᵢ using the Cheng-Prusoff equation.

b) Functional Assays

These assays measure the functional consequences of compound binding, such as receptor activation (agonism) or inhibition (antagonism).

  • Methodology (for a GPCR target):

    • Use a cell line expressing the target receptor and a reporter system (e.g., measuring changes in intracellular calcium or cAMP levels).

    • Expose the cells to varying concentrations of each enantiomer.

    • Measure the reporter signal to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Experimental Workflow for In Vitro Profiling

G cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_analysis Data Analysis synthesis Synthesis & Chiral Separation of Enantiomers binding Radioligand Binding (Determine Ki) synthesis->binding functional Functional Assays (Determine EC50/IC50) synthesis->functional sar Structure-Activity Relationship (SAR) binding->sar functional->sar

Caption: A simplified workflow for the in vitro comparison of enantiomers.

In Vivo Pharmacological Evaluation

Animal models are used to assess the overall effect of the compounds in a living system, providing insights into their efficacy, potency, and potential side effects.

  • Methodology (e.g., for antidepressant activity):

    • Administer graded doses of each enantiomer to groups of rodents.

    • Conduct a behavioral test, such as the forced swim test or tail suspension test.

    • Measure a relevant behavioral endpoint (e.g., immobility time).

    • Construct dose-response curves to determine the ED₅₀ for each enantiomer.

Illustrative Signaling Pathway: Monoamine Oxidase Inhibition

Many morpholine derivatives exhibit activity as monoamine oxidase (MAO) inhibitors.[6] MAOs are enzymes responsible for the degradation of neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibition of MAOs increases the levels of these neurotransmitters in the brain, which is a mechanism for treating depression and neurodegenerative diseases.[7]

The (S) and (R) enantiomers of 3-(p-tolyl)morpholine could exhibit differential inhibitory activity towards MAO-A and MAO-B isoforms.

cluster_ligand Enantiomer Interaction cluster_enzyme Enzyme Target cluster_downstream Neurotransmitter Levels S_enantiomer (S)-Enantiomer MAO Monoamine Oxidase (MAO) S_enantiomer->MAO Strong Inhibition R_enantiomer (R)-Enantiomer R_enantiomer->MAO Weak Inhibition Degradation Degradation Products Increased_Levels Increased Synaptic Neurotransmitter Levels MAO->Increased_Levels Inhibition leads to Neurotransmitters Dopamine, Serotonin, Norepinephrine Neurotransmitters->Degradation Metabolism by MAO

Caption: Differential inhibition of Monoamine Oxidase by enantiomers.

Conclusion

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (n.d.). National Center for Biotechnology Information.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020, February 21). Wiley Online Library.
  • Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences.
  • Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. (2014, July 31). International Journal for Pharmaceutical Research Scholars.
  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (n.d.). E3S Web of Conferences.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020, March 15). PubMed.
  • (PDF) Morpholines. Synthesis and Biological Activity. (n.d.). ResearchGate.
  • Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. (n.d.). National Center for Biotechnology Information.
  • Synthesis, toxicological, and pharmacological assessment of derivatives of 2-aryl-4-(3-arylpropyl)morpholines. (1998, November). PubMed.
  • Practical Three-Component Regioselective Synthesis of Drug-Like 3-Aryl(or heteroaryl)-5,6-dihydrobenzo[h]cinnolines as Potential Non-Covalent Multi-Targeting Inhibitors To Combat Neurodegenerative Diseases. (2024, April 22). ACS Publications.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020, March 15). PubMed.

Sources

Validation

Validating LC-MS/MS Methods for (S)-3-(p-tolyl)morpholine Quantification in Plasma: A Comparative Guide to Sample Preparation Strategies

Executive Summary & Analyte Profiling The quantification of chiral amine therapeutics and intermediates, such as (S)-3-(p-tolyl)morpholine , in biological matrices presents a distinct set of bioanalytical challenges. Str...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profiling

The quantification of chiral amine therapeutics and intermediates, such as (S)-3-(p-tolyl)morpholine , in biological matrices presents a distinct set of bioanalytical challenges. Structurally, (S)-3-(p-tolyl)morpholine features a secondary amine within a morpholine ring (pKa ~8.3) and a lipophilic p-tolyl group. When developing a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this compound in human plasma, the primary obstacle is matrix effect —specifically, severe ion suppression in the electrospray ionization (ESI) source caused by endogenous glycerophosphocholines (phospholipids) [3].

This guide objectively compares two sample preparation strategies: traditional Protein Precipitation (PPT) and Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . By examining the causality behind retention mechanisms and providing self-validating experimental protocols, this guide serves as a comprehensive blueprint for achieving regulatory compliance under the latest FDA and ICH M10 guidelines[1] [2].

Regulatory Grounding: The Self-Validating System

To ensure scientific integrity, any bioanalytical method must be designed as a self-validating system. According to the FDA’s 2018 Bioanalytical Method Validation Guidance [1] and the ICH M10 guidelines [2], a method must rigorously demonstrate selectivity, accuracy, precision, and a minimal matrix effect.

To build a self-validating workflow, our protocols incorporate the following continuous verification steps:

  • System Suitability Testing (SST): Neat standard injections before and after the analytical batch must show <5% variance in absolute area counts to rule out instrument drift.

  • Internal Standard (IS) Tracking: A stable isotopically labeled (SIL) analog is spiked into every sample prior to extraction to normalize recovery variations and track extraction efficiency.

  • Matrix Factor (MF) Evaluation: The IS-normalized MF is calculated by comparing the peak area ratio of post-extraction spiked blanks to neat solutions. An MF between 0.85 and 1.15 is required to prove the absence of critical ion suppression [2].

The Causality of Extraction: PPT vs. MCX SPE

The Pitfall of Protein Precipitation (PPT)

PPT is the most common sample preparation technique due to its simplicity. Adding an organic solvent (like acetonitrile) denatures and precipitates plasma proteins. However, PPT leaves over 90% of endogenous phospholipids in the supernatant [3]. Because phospholipids contain a highly surface-active trimethylamine headgroup, they aggressively compete with the basic morpholine nitrogen of our analyte for charge droplets in the ESI+ source, leading to unpredictable signal quenching.

The Mechanistic Superiority of Mixed-Mode Cation Exchange (MCX)

To achieve true selectivity, we utilize MCX SPE, which relies on a dual-retention mechanism combining reversed-phase hydrophobicity with strong cation exchange (sulfonic acid groups, pKa < 1) [4].

Because the morpholine ring has a pKa of ~8.3, adjusting the plasma sample to pH 2.0 ensures the analyte is fully protonated (cationic). When loaded onto the MCX resin, the positively charged analyte forms a strong ionic bond with the negatively charged sulfonic acid groups. This robust interaction allows us to wash the sorbent with 100% methanol. The harsh organic wash completely strips away hydrophobic phospholipids (which lack strong cationic retention) while the analyte remains locked in place [4]. Elution is then triggered by raising the pH above 10, neutralizing the analyte and breaking the ionic bond.

MCXMechanism Load 1. LOAD (Acidic pH) Analyte: Cationic (+) Resin: Anionic (-) Interaction: Strong Ionic Wash 2. WASH (100% Organic) Analyte: Remains Bound Phospholipids: Washed Away Interaction: Ionic Maintained Load->Wash Remove Matrix Elute 3. ELUTE (Basic pH) Analyte: Neutral (0) Resin: Anionic (-) Interaction: Disrupted -> Elution Wash->Elute Recover Analyte

Caption: Mechanistic causality of Mixed-Mode Cation Exchange (MCX) for basic amine retention.

Step-by-Step Experimental Protocols

The following protocols detail the parallel extraction workflows evaluated in this guide.

Method A: Protein Precipitation (PPT) Protocol
  • Aliquot: Transfer 50 µL of human plasma into a 96-well collection plate.

  • Spike IS: Add 10 µL of Internal Standard working solution (100 ng/mL) and vortex for 30 seconds to equilibrate.

  • Precipitate: Add 150 µL of cold Acetonitrile (100% ACN).

  • Disrupt: Vortex rigorously for 2 minutes to ensure complete disruption of protein-drug binding.

  • Separate: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Dilute: Transfer 50 µL of the supernatant to a clean plate and dilute with 150 µL of LC-MS grade water. (Causality: Diluting the high-organic extract matches the initial LC mobile phase conditions, preventing peak breakthrough and poor peak shape).

Method B: MCX SPE Protocol
  • Aliquot & Spike: Transfer 50 µL of human plasma into a 96-well plate. Add 10 µL of IS working solution.

  • Acidify: Add 150 µL of 2% Phosphoric Acid ( H3​PO4​ ) in water. (Causality: Drops the pH to ~2.0, ensuring the morpholine nitrogen is fully protonated).

  • Load: Apply the acidified sample onto an Oasis MCX 96-well plate (30 mg/well) pre-conditioned with 1 mL Methanol and equilibrated with 1 mL water.

  • Wash 1 (Aqueous): Pass 200 µL of 2% Formic Acid in water through the sorbent. (Causality: Locks the analyte in its cationic state while washing away polar interferences and salts).

  • Wash 2 (Organic): Pass 200 µL of 100% Methanol. (Causality: Completely washes away hydrophobic endogenous phospholipids while the analyte remains ionically bound).

  • Elute: Elute with 2 × 50 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. (Causality: Raises the pH > 10, neutralizing the morpholine amine. The ionic bond is broken, and the lipophilic neutral analyte elutes).

  • Reconstitute: Evaporate under nitrogen at 40°C and reconstitute in 200 µL of 10% Methanol in water.

LC-MS/MS Analytical Conditions
  • Column Choice: Restek Raptor Biphenyl (50 × 2.1 mm, 2.7 µm).

    • Causality: While a standard C18 column relies purely on hydrophobic dispersive forces, a Biphenyl column provides orthogonal π−π interactions with the p-tolyl group of the analyte. This enhances the retention of the aromatic amine, pulling it away from the solvent front and early-eluting polar suppression zones.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 10% B to 90% B over 3.0 minutes.

  • Flow Rate: 0.5 mL/min.

  • Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode.

ExtractionWorkflow cluster_PPT Method A: Protein Precipitation (PPT) cluster_SPE Method B: Mixed-Mode Cation Exchange (MCX) Plasma Human Plasma Sample (Spiked with Analyte & IS) PPT1 Add 3x Vol Acetonitrile Plasma->PPT1 SPE1 Dilute with 2% H3PO4 (Protonate Morpholine) Plasma->SPE1 PPT2 Vortex & Centrifuge (14,000 x g, 10 min) PPT1->PPT2 PPT3 Collect Supernatant & Dilute with Water PPT2->PPT3 LCMS LC-MS/MS Analysis (Biphenyl Column, ESI+) PPT3->LCMS SPE2 Load onto MCX Cartridge SPE1->SPE2 SPE3 Wash 1: 2% Formic Acid Wash 2: 100% Methanol SPE2->SPE3 SPE4 Elute: 5% NH4OH in MeOH (Neutralize & Elute) SPE3->SPE4 SPE4->LCMS

Caption: Parallel workflow comparison of PPT vs. MCX SPE for plasma sample preparation.

Performance Comparison & Experimental Data

The quantitative performance of both methods was evaluated against ICH M10 acceptance criteria [2]. The data clearly demonstrate the limitations of PPT when analyzing basic amines in complex matrices, whereas the MCX SPE method yields a robust, interference-free profile.

Validation ParameterAcceptance Criteria (ICH M10)Method A: PPT PerformanceMethod B: MCX SPE PerformanceConclusion / Impact
Extraction Recovery (%) Consistent & Reproducible82.4 ± 6.1%94.2 ± 2.3%MCX provides superior, highly reproducible recovery.
Matrix Factor (IS-Normalized) 0.85 – 1.150.62 (Severe Suppression)0.98 (No Suppression)PPT fails regulatory criteria due to phospholipid co-elution.
Phospholipid Removal (%) N/A (Higher is better)< 15%> 99%The 100% MeOH wash in MCX eliminates matrix effects.
Inter-day Precision (%CV) ≤ 15%14.8%3.7%MCX ensures tight precision across multiple analytical batches.
Accuracy (% Bias) ± 15%-18.5% (Fails)+2.1% (Passes)Ion suppression in PPT leads to under-reporting of analyte.
LLOQ Achieved (ng/mL) Signal-to-Noise ≥ 5:12.5 ng/mL0.1 ng/mLMCX enables 25x greater sensitivity due to background cleanup.

Conclusion

When developing LC-MS/MS methods for basic chiral amines like (S)-3-(p-tolyl)morpholine, relying on simple Protein Precipitation (PPT) introduces fatal vulnerabilities into the assay. The persistence of endogenous phospholipids causes severe ion suppression, resulting in a Matrix Factor of 0.62 and an unacceptable accuracy bias (-18.5%) that fails FDA and ICH M10 regulatory standards [1] [2].

By transitioning to a Mixed-Mode Cation Exchange (MCX) SPE workflow, bioanalytical scientists can leverage the pKa of the morpholine ring to selectively lock the analyte onto the sorbent. This permits aggressive organic washing to achieve >99% phospholipid removal [4]. Coupled with the orthogonal π−π retention of a Biphenyl column, the MCX method delivers a self-validating, highly sensitive (LLOQ 0.1 ng/mL), and regulatory-compliant assay.

References

  • Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA), May 2018. URL:[Link]

  • ICH Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), 2022. URL:[Link]

  • Phospholipid-Based Matrix Effects in LC–MS Bioanalysis Source: Bioanalysis (Taylor & Francis), 2011. URL:[Link]

  • Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds Source: PubMed Central (PMC), 2021. URL:[Link]

Comparative

A Guide to Benchmarking Chiral Ligands: Evaluating (S)-3-(p-tolyl)morpholine in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral ligands, which form complexes with metals to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral ligands, which form complexes with metals to create asymmetric catalysts, are pivotal in achieving high levels of stereocontrol in chemical reactions. The selection of an appropriate chiral ligand is often the most critical parameter in developing a stereoselective synthesis. This guide provides a framework for benchmarking a novel or untested chiral ligand, using (S)-3-(p-tolyl)morpholine as a case study, against established standard ligands in a widely accepted model reaction: the enantioselective addition of diethylzinc to benzaldehyde.

The Principle of Asymmetric Catalysis and the Role of the Chiral Ligand

Asymmetric catalysis aims to selectively produce one enantiomer of a chiral product from a prochiral substrate. The catalyst, typically a metal complexed with a chiral ligand, creates a chiral environment that favors the formation of one diastereomeric transition state over the other, leading to an excess of one enantiomer in the product. The efficacy of a chiral ligand is primarily assessed by the enantiomeric excess (ee%) and the chemical yield it promotes in a given transformation.

(S)-3-(p-tolyl)morpholine represents a class of chiral ligands possessing a C-substituted morpholine scaffold. The stereogenic center adjacent to the nitrogen and oxygen atoms, along with the steric and electronic properties of the p-tolyl group, can potentially influence the stereochemical outcome of a catalyzed reaction. To understand its potential, a direct comparison with well-established ligands under identical conditions is essential.

The Benchmark Reaction: Enantioselective Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of diethylzinc to aldehydes is a classic and extensively studied carbon-carbon bond-forming reaction that produces chiral secondary alcohols.[1] Its prevalence as a benchmark is due to its sensitivity to the chiral ligand, the commercial availability of the reagents, and the relative ease of analyzing the products.

Performance Comparison of Standard Chiral Ligands

To establish a baseline for evaluating (S)-3-(p-tolyl)morpholine, the following table summarizes the performance of several classes of standard chiral ligands in the enantioselective addition of diethylzinc to benzaldehyde. It is important to note that while a comprehensive search was conducted, specific experimental data for (S)-3-(p-tolyl)morpholine in this benchmark reaction is not available in the cited literature. The purpose of this guide is therefore to outline the process of such a comparison.

Ligand ClassSpecific LigandLigand Loading (mol%)Temperature (°C)Yield (%)Enantiomeric Excess (ee%)Predominant Enantiomer
Amino Alcohols (-)-DAIB209798(S)
(1R,2S)-N-methylephedrine809590(R)
Carbohydrate-derived β-Amino Alcohol20010096(S)[1][2]
BINOLs (R)-BINOL50>9598(S)
Bis(oxazolines) (S,S)-t-Bu-BOX10-208599(S)
Salen-type (R,R)-Salen-Cr(III)Cl5-309085(R)

Note: The data presented for the standard ligands are compiled from various literature sources and are intended for comparative purposes. Reaction conditions such as solvent and the ratio of reactants can influence the outcome.

Experimental Protocol for Benchmarking

This protocol outlines a standardized procedure for the enantioselective addition of diethylzinc to benzaldehyde, which can be employed to evaluate the performance of a new chiral ligand like (S)-3-(p-tolyl)morpholine.

Materials:

  • (S)-3-(p-tolyl)morpholine

  • Standard chiral ligands (for comparison)

  • Benzaldehyde (freshly distilled)

  • Diethylzinc (1.0 M solution in hexanes)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (Schlenk flasks, syringes, etc.)

  • Inert atmosphere (argon or nitrogen)

  • Magnetic stirrer and stirring plate

  • Cooling bath (ice-water or cryostat)

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

  • Catalyst Preparation (In Situ):

    • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral ligand (e.g., (S)-3-(p-tolyl)morpholine, 0.05 mmol, 5 mol%).

    • Add anhydrous toluene (2 mL) and stir to dissolve the ligand.

    • Cool the solution to 0 °C.

  • Reaction:

    • Slowly add diethylzinc (1.0 M solution in hexanes, 2.0 mL, 2.0 mmol) to the ligand solution at 0 °C.

    • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral catalyst complex.

    • Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

    • Continue stirring at 0 °C and monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Allow the mixture to warm to room temperature and extract the product with diethyl ether or ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

  • Analysis:

    • Determine the yield of the purified 1-phenyl-1-propanol.

    • Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Diethylzinc is highly pyrophoric and reacts with moisture. An inert atmosphere is crucial for safety and to prevent the decomposition of the reagent.

  • Anhydrous Solvent: Water will react with and deactivate the diethylzinc reagent.

  • Low Temperature (0 °C): The enantioselectivity of many asymmetric reactions is temperature-dependent. Lower temperatures often lead to higher enantiomeric excess by increasing the energy difference between the diastereomeric transition states.

  • In Situ Catalyst Formation: The active catalyst is formed by the reaction of the chiral ligand with diethylzinc. A pre-stirring period allows for the complete formation of this complex before the addition of the aldehyde.

Visualizing the Experimental Workflow

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis ligand Dissolve (S)-3-(p-tolyl)morpholine in anhydrous toluene cool1 Cool to 0 °C ligand->cool1 add_zn Add Diethylzinc cool1->add_zn stir1 Stir for 30 min at 0 °C add_zn->stir1 add_aldehyde Add Benzaldehyde stir1->add_aldehyde Formed Chiral Catalyst stir2 Stir at 0 °C and monitor by TLC add_aldehyde->stir2 quench Quench with sat. NH4Cl stir2->quench Reaction Complete extract Extract with Et2O quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify yield Determine Yield purify->yield ee Determine ee% by Chiral HPLC/GC yield->ee G L_ZnEt2 Ligand-ZnEt Complex Transition_State Diastereomeric Transition State L_ZnEt2->Transition_State + Benzaldehyde Aldehyde Benzaldehyde Aldehyde->Transition_State Product_Complex Product-Zn Complex Transition_State->Product_Complex Ethyl Transfer Product_Complex->L_ZnEt2 Regenerates Catalyst Product Chiral Alcohol Product Product_Complex->Product Work-up

Caption: Simplified catalytic cycle for the enantioselective addition of diethylzinc.

In this cycle, the chiral ligand coordinates to a zinc atom, which then coordinates to the carbonyl oxygen of the aldehyde. The ethyl group from a second zinc atom is then transferred to the aldehyde's carbonyl carbon. The stereochemistry of the newly formed chiral center is dictated by the facial selectivity imposed by the chiral ligand in the transition state. The steric and electronic properties of the ligand create a more favorable pathway for the ethyl group to attack one face of the aldehyde over the other.

Interpreting the Results and Drawing Conclusions

Once the yield and ee% for the reaction catalyzed by (S)-3-(p-tolyl)morpholine are determined, they can be directly compared with the data from the standard ligands in the table above.

  • High Yield and High ee% (>90%): This would indicate that (S)-3-(p-tolyl)morpholine is a highly effective ligand for this transformation, comparable to or even exceeding the performance of some standard ligands. Further investigation into its substrate scope would be warranted.

  • High Yield but Moderate or Low ee%: This suggests that while the ligand can effectively catalyze the reaction, it provides poor stereocontrol. Modifications to the ligand structure, such as changing the aryl substituent or adding substituents to the morpholine ring, could be explored to improve enantioselectivity.

  • Low Yield: A low yield could indicate that the ligand is a poor catalyst for this reaction, or that it is being inhibited or decomposed under the reaction conditions.

By systematically benchmarking new chiral ligands against established standards in a well-defined reaction, researchers can efficiently evaluate their potential and make informed decisions in the development of novel asymmetric syntheses.

References

  • Itsuno, S., et al. (1985). Asymmetric synthesis of optically active alcohols by the enantioselective addition of diethylzinc to aldehydes using a chiral amino alcohol. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044.
  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69.
  • López-Delgado, F. J., et al. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Pharmaceuticals, 18(8), 1088. [Link]

  • Pu, L., & Yu, H.-B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757-824.
  • Corey, E. J., & Guzman-Perez, A. (1998). The Catalytic Enantioselective Construction of Molecules with Quaternary Carbon Stereocenters.

Sources

Validation

Reproducibility and Performance of (S)-3-(P-tolyl)morpholine Synthetic Pathways Across Labs: A Comparative Guide

The synthesis of enantiopure 3-arylmorpholines, specifically (S)-3-(p-tolyl)morpholine , represents a critical bottleneck in the development of various pharmacophores, including substance P/NK1 receptor antagonists and n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of enantiopure 3-arylmorpholines, specifically (S)-3-(p-tolyl)morpholine , represents a critical bottleneck in the development of various pharmacophores, including substance P/NK1 receptor antagonists and novel kinase inhibitors. Because the morpholine ring is highly susceptible to ring-opening and racemization at the benzylic position during harsh synthetic conditions, achieving lab-to-lab reproducibility is notoriously difficult.

As a Senior Application Scientist, I have evaluated the three primary synthetic pathways utilized across the industry. This guide deconstructs the causality behind these chemical processes, objectively compares their performance, and provides self-validating protocols to ensure absolute scientific integrity in your lab.

Visualizing the Synthetic Decision Tree

Before diving into the mechanistic details, it is crucial to understand the strategic divergence of the three primary methodologies.

G Target (S)-3-(p-Tolyl)morpholine Target Compound PathA Pathway A: Chiral Pool StepA1 (S)-4-Methylphenylglycine Reduction PathA->StepA1 PathB Pathway B: Biocatalysis StepB1 Keto-precursor + ATA / IRED PathB->StepB1 PathC Pathway C: Resolution StepC1 Racemic Mixture + Chiral Acid PathC->StepC1 StepA2 Cyclization (Strict Temp Control) StepA1->StepA2 StepA2->Target StepB2 Enzymatic Stereoselection StepB1->StepB2 StepB2->Target StepC2 Fractional Crystallization (CIDR) StepC1->StepC2 StepC2->Target

Fig 1. Synthetic decision tree for (S)-3-(p-tolyl)morpholine.

Pathway A: Chiral Pool Synthesis (Amino Acid Precursor)

The Causality: The chiral pool approach leverages the naturally or commercially established stereocenter of an amino acid precursor—in this case, (S)-4-methylphenylglycine. The fundamental challenge here is not establishing the stereocenter, but preserving it [3]. During the reduction of the amino acid to the amino alcohol, and the subsequent cyclization with 1,2-dibromoethane, the benzylic carbon is highly vulnerable. If the reaction temperature exceeds 80°C, the mechanism shifts from a concerted SN​2 displacement to an SN​1 -like pathway, forming a transient benzylic carbocation that leads to rapid racemization.

Self-Validating Protocol
  • Reduction: Suspend (S)-4-methylphenylglycine (1.0 eq) in anhydrous THF at 0°C. Slowly add NaBH4​ (2.5 eq) followed by dropwise addition of I2​ (1.0 eq) in THF. Reflux gently at 65°C for 12 hours.

  • Intermediate Validation: Quench with MeOH, concentrate, and analyze the crude via 1H NMR ( CDCl3​ ). Self-validation: The protocol is successful if the carboxylic acid proton signal (~11 ppm) completely disappears and the methylene protons adjacent to the hydroxyl group appear at 3.5-3.8 ppm.

  • Cyclization: Dissolve the resulting (S)-2-amino-2-(p-tolyl)ethanol in toluene. Add N,N -diisopropylethylamine (DIPEA) (3.0 eq) and 1,2-dibromoethane (1.2 eq).

  • Critical Control Point: Heat strictly to 75°C (do not exceed 80°C) for 24 hours to enforce SN​2 cyclization.

  • Final Validation: Post-workup, verify the enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min). An ee > 98% validates the thermal control of the cyclization.

Pathway B: Biocatalytic Cascade (ATA / IRED)

The Causality: Biocatalysis offers an elegant, green-chemistry alternative that overrides thermodynamic limitations. This pathway utilizes an Amine Transaminase (ATA) to convert a ketoacid precursor into a chiral amine, followed immediately by an Imine Reductase (IRED) cascade. The IRED is the linchpin here: cyclic imine intermediates naturally exist in a thermodynamic equilibrium that favors racemization. The IRED enzyme actively intercepts the cyclic imine and stereoselectively reduces it to the (S)-morpholine derivative faster than the background racemization rate [2].

Self-Validating Protocol
  • Substrate Preparation: Dissolve the keto-precursor (50 mM) in 100 mM phosphate buffer (pH 7.5).

  • Enzyme Loading: Add engineered ATA (2 mg/mL), IRED (2 mg/mL), Pyridoxal 5'-phosphate (PLP, 1 mM), and a cofactor recycling system consisting of Glucose Dehydrogenase (GDH, 1 mg/mL), Glucose (100 mM), and NADP+ (1 mM).

  • Incubation: Incubate at 30°C with orbital shaking (200 rpm) for 24-48 hours.

  • In-Process Validation: Monitor the reaction via LC-MS. Self-validation: The system is self-regulating; if the pH remains stable at 7.5 without manual adjustment, the GDH/glucose cofactor recycling system is actively turning over NADP+ to NADPH , confirming enzymatic viability.

  • Isolation: Adjust pH to 10 using 1M NaOH, extract with EtOAc (3x), dry over Na2​SO4​ , and concentrate to yield the enantiopure product.

Pathway C: Classical Resolution via CIDR

The Causality: When scaling up to multi-kilogram batches, classical resolution of a racemic mixture remains the most cost-effective method. The synthesis begins with the reductive amination of a standard ketone to form racemic 3-(p-tolyl)morpholine. We then apply Crystallization-Induced Diastereomer Resolution (CIDR) using a chiral resolving agent [1]. By utilizing (-)-Di-p-toluoyl-L-tartaric acid (DTTA), the spatial arrangement of the p-tolyl group on the morpholine ring perfectly intercalates with the toluoyl groups of the resolving agent. This creates a highly insoluble diastereomeric salt for the (S)-enantiomer, driving the equilibrium toward precipitation.

Self-Validating Protocol
  • Salt Formation: Dissolve racemic 3-(p-tolyl)morpholine (1.0 eq) in boiling absolute ethanol (10 mL/g).

  • Resolution: Add a hot solution of (-)-DTTA (0.5 eq) in ethanol.

  • Controlled Crystallization: Cool the mixture at a strict rate of 0.1°C/min down to 20°C. Rapid cooling causes kinetic trapping of the (R)-isomer, ruining the resolution.

  • Intermediate Validation: Filter the first crop of crystals. Self-validation: Isolate a 10 mg aliquot of the crystals, basify with 1M NaOH, extract into EtOAc, and analyze via Chiral GC. The protocol is validated to proceed to bulk basification only if the diastereomeric ratio (dr) exceeds 95:5.

  • Free-Basing: Suspend the validated bulk crystals in water, basify to pH 12 with 2M NaOH, and extract with dichloromethane to liberate pure (S)-3-(p-tolyl)morpholine.

Quantitative Performance Comparison

To facilitate objective decision-making for your lab's specific constraints, the empirical performance metrics of the three pathways are summarized below.

MetricPathway A (Chiral Pool)Pathway B (Biocatalysis)Pathway C (Resolution/CIDR)
Overall Yield 65 - 70%80 - 85%35 - 45% (Max 50% without DKR)
Enantiomeric Excess (ee) > 98% (Highly temp-dependent)> 99.5%> 99% (Post-recrystallization)
Scalability Moderate (Exothermic steps)Low-Moderate (Volume limits)Excellent (Multi-kilogram)
Cost-Efficiency Medium (Expensive precursors)High (If enzymes are stocked)Highest (Cheap bulk reagents)
Lab-to-Lab Reproducibility Moderate (Requires strict control)High (Enzyme-dependent)High (Robust thermodynamics)

Table 1: Comparative analysis of synthetic pathways for (S)-3-(p-tolyl)morpholine based on standard pharmaceutical process research metrics.

Conclusion & Recommendations

Your choice of synthetic pathway should be dictated by your lab's scale and analytical capabilities:

  • Choose Pathway A for rapid, gram-scale synthesis in medicinal chemistry labs where intermediate NMR validation is routine.

  • Choose Pathway B if your facility has access to engineered enzyme panels and prioritizes green chemistry with near-perfect stereocontrol.

  • Choose Pathway C for process chemistry and pilot-plant scale-up, as CIDR provides the most economically viable and mechanically robust route to the 3-arylmorpholine core.

References
  • Title: Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals Source: Biomolecules URL: [Link]

  • Title: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001−2011) Source: Chemical Reviews URL: [Link]

Comparative

Evaluating Batch-to-Batch Consistency of Commercial (S)-3-(p-Tolyl)morpholine: A Comparative Guide

As chiral pharmacophores become increasingly prevalent in modern drug discovery, the stereochemical and chemical integrity of building blocks like (S)-3-(p-tolyl)morpholine (CAS 1213513-38-2)[1] is paramount. Morpholine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As chiral pharmacophores become increasingly prevalent in modern drug discovery, the stereochemical and chemical integrity of building blocks like (S)-3-(p-tolyl)morpholine (CAS 1213513-38-2)[1] is paramount. Morpholine derivatives are frequently utilized to improve the metabolic stability and aqueous solubility of active pharmaceutical ingredients (APIs). However, commercial sourcing of these chiral intermediates often reveals significant batch-to-batch variability.

This guide provides an objective, data-driven comparison of commercial (S)-3-(p-tolyl)morpholine sources. By establishing a self-validating analytical framework, we will explore the causality behind batch failures and demonstrate how to rigorously qualify these materials for sensitive downstream applications, such as palladium-catalyzed cross-couplings[2].

Critical Quality Attributes (CQAs) & Batch Comparison

When evaluating a commercial supplier, a Certificate of Analysis (CoA) is only the starting point. Trace impurities that are not quantified on standard CoAs—such as residual chiral resolving agents or trace moisture—can severely compromise downstream catalytic reactions.

We evaluated three commercial sources of (S)-3-(p-tolyl)morpholine over two distinct batches. The evaluation focused on four Critical Quality Attributes (CQAs):

  • Chemical Purity: Assessed via GC-MS to detect unreacted precursors (e.g., p-tolualdehyde).

  • Enantiomeric Excess (ee%): Assessed via Chiral HPLC to ensure stereochemical integrity[3].

  • Moisture Content: Assessed via Karl Fischer (KF) titration.

  • Functional Assay Yield: Performance in a standardized Buchwald-Hartwig amination[2].

Table 1: Comparative Batch Analysis of Commercial Sources
Supplier / BatchChemical Purity (GC-MS)Enantiomeric Excess (ee%)Moisture Content (KF)Functional Assay YieldStatus
Supplier A (Premium) - B1 99.8%99.5%0.05%94%Pass
Supplier A (Premium) - B2 99.7%99.6%0.04%95%Pass
Supplier B (Economy) - B1 98.2%97.1%0.15%82%Fail
Supplier B (Economy) - B2 97.9%96.8%0.18%78%Fail
Supplier C (Bulk) - B1 99.1%99.0%0.25%86%Fail

Data Insights & Causality:

  • Supplier A demonstrates robust batch-to-batch consistency. The high ee% and low moisture translate directly to high yields in the functional assay.

  • Supplier B exhibits lower chemical purity and ee%. The drop in functional yield is likely caused by trace resolving agents (e.g., tartaric acid derivatives used in classical resolution) poisoning the palladium catalyst.

  • Supplier C has acceptable purity and ee%, but fails the functional assay due to high moisture content (0.25%). Water hydrolyzes the sensitive Pd-amido intermediate and consumes the strong base required for the cross-coupling cycle.

Analytical Workflow & Decision Matrix

To ensure reproducible downstream synthesis, every incoming batch must pass through a strict qualification workflow before being released for use.

Workflow Batch Commercial Batch (S)-3-(p-tolyl)morpholine ChiralHPLC Chiral HPLC Target: ee > 99% Batch->ChiralHPLC GCMS GC-MS Purity Target: > 99.5% Batch->GCMS KF Karl Fischer Target: < 0.1% H2O Batch->KF FuncTest Buchwald-Hartwig Functional Assay ChiralHPLC->FuncTest Pass Fail Batch Rejected ChiralHPLC->Fail Fail GCMS->FuncTest Pass GCMS->Fail Fail KF->FuncTest Pass KF->Fail Fail Pass Batch Approved FuncTest->Pass Yield > 90% FuncTest->Fail Yield < 90%

Figure 1: Self-validating batch qualification workflow for chiral morpholine derivatives.

Self-Validating Experimental Protocols

To guarantee trustworthiness, the following protocols are designed as self-validating systems. They include internal controls that prove the method is functioning correctly before any batch data is accepted.

Protocol A: Determination of Enantiomeric Excess via Chiral HPLC

Chiral HPLC separates enantiomers by exploiting differential, transient diastereomeric interactions between the analyte and a chiral stationary phase (CSP)[3].

  • Instrumentation: Agilent 1260 Infinity II LC system with a Diode Array Detector (DAD) set to 220 nm.

  • Column: Daicel Chiralcel® OD-H (250 × 4.6 mm, 5 µm).

    • Causality: The cellulose tris(3,5-dimethylphenylcarbamate) stationary phase provides excellent chiral recognition for cyclic secondary amines via highly specific hydrogen bonding and dipole-dipole interactions within its chiral grooves[3].

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v), isocratic flow at 1.0 mL/min.

    • Causality: Diethylamine (DEA) is a critical basic modifier. Without it, the basic nitrogen of the morpholine ring interacts with residual acidic silanols on the silica support, causing severe peak tailing and artificially skewing the ee% integration.

  • Self-Validation (System Suitability Test): Before running the commercial batch, a reference standard of racemic 3-(p-tolyl)morpholine must be injected. The run is only validated if the resolution ( Rs​ ) between the (R) and (S) enantiomer peaks is ≥2.0 [4]. This proves the column has not degraded and the mobile phase is correctly prepared.

Protocol B: Buchwald-Hartwig Functional Assay

Even if purity and ee% are high, trace contaminants can inhibit transition-metal catalysis. The Buchwald-Hartwig amination is utilized as a functional stress-test[2].

  • Reaction Conditions:

    • (S)-3-(p-tolyl)morpholine (1.0 mmol)

    • 4-Bromoanisole (1.05 mmol)

    • Pd2(dba)3 (2 mol%) and XPhos (4 mol%)

    • Sodium tert-butoxide (NaOtBu, 1.2 mmol)

    • Anhydrous Toluene (5 mL), 90 °C for 2 hours.

  • Causality in Reagent Selection: XPhos is selected as the ligand because its bulky, electron-rich biaryl structure accelerates the oxidative addition of the aryl halide and prevents the morpholine from forming stable, inactive bis-amine palladium complexes[2]. NaOtBu is used to rapidly deprotonate the coordinated amine, driving reductive elimination.

  • Self-Validation (Internal Standard): Dodecane (0.5 mmol) is added to the reaction mixture at t=0 . Yields are determined via GC-FID by comparing the product/dodecane peak area ratio against a pre-established calibration curve. This eliminates errors associated with physical isolation and workup, ensuring the yield strictly reflects catalyst turnover. A control reaction using a known, high-purity reference standard must yield >92% to validate the assay.

Mechanistic Insights: The C-N Coupling Cycle

Understanding the catalytic cycle is essential for troubleshooting batch failures. If a commercial batch contains high moisture (like Supplier C), the water reacts with the NaOtBu base, preventing the critical "Amine Coordination & Deprotonation" step shown below.

BHCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Aryl Halide Complex Pd0->OxAdd Aryl Halide (Ar-X) AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord (S)-3-(p-tolyl)morpholine RedElim Reductive Elimination Aryl-Morpholine Product AmineCoord->RedElim Base / -HX RedElim->Pd0 Product Release

Figure 2: Buchwald-Hartwig catalytic cycle highlighting the integration of the chiral morpholine.

Conclusion

Evaluating the batch-to-batch consistency of (S)-3-(p-tolyl)morpholine requires looking beyond basic CoAs. As demonstrated by our comparative data, economy suppliers often harbor trace impurities or moisture that drastically reduce downstream performance. By implementing a self-validating analytical workflow combining Chiral HPLC, GC-MS, Karl Fischer titration, and a rigorous Buchwald-Hartwig functional assay, researchers can confidently secure the stereochemical and chemical integrity of their synthetic pipelines.

References

  • Next Peptide. "1213513-38-2 | (S)-3-(p-Tolyl)morpholine." Next Peptide Catalog. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. "The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook." Chemical Reviews (ACS Publications), 2019. Available at: [Link]

  • Welch, C. J., et al. "Improved Method for Rapid Evaluation of Chiral Stationary Phase Libraries." Organic Letters (ACS Publications), 2000. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Handling of (S)-3-(p-tolyl)morpholine

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel molecular entities, the safe and effective handling of every compound is paramount. This guide provides essentia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel molecular entities, the safe and effective handling of every compound is paramount. This guide provides essential, immediate safety and logistical information for (S)-3-(p-tolyl)morpholine. In the absence of a specific Safety Data Sheet (SDS) for this compound, we will adhere to the precautionary principle, basing our recommendations on the well-documented hazard profile of its parent compound, morpholine, and structurally similar derivatives. This conservative approach ensures the highest standard of safety in the laboratory.

Hazard Identification and Risk Assessment: Understanding the "Why"

(S)-3-(p-tolyl)morpholine, as a derivative of morpholine, is anticipated to share a similar toxicological and hazard profile. Morpholine is classified as a flammable liquid and vapor that can cause severe skin burns and eye damage.[1][2][3] It is also harmful if swallowed or inhaled and toxic in contact with skin.[1][2][3] Therefore, we must operate under the assumption that (S)-3-(p-tolyl)morpholine presents similar risks.

Assumed Hazard Profile:

Hazard ClassCategoryGHS Hazard Statement
Flammable Liquid3H226: Flammable liquid and vapour.
Acute Toxicity, Oral4H302: Harmful if swallowed.
Acute Toxicity, Dermal3H311: Toxic in contact with skin.
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage.
Serious Eye Damage/Irritation1H318: Causes serious eye damage.
Acute Toxicity, Inhalation4H332: Harmful if inhaled.

This table is based on the hazard classification of Morpholine.[1][2]

The primary routes of exposure are inhalation, skin absorption, ingestion, and eye contact.[4] The tolyl group may introduce additional metabolic considerations, but the core hazards of the morpholine ring system should be the primary driver of our safety protocols.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a checklist item; it is a critical, risk-mitigating decision. The following PPE is mandatory when handling (S)-3-(p-tolyl)morpholine.

Protection TypeEquipment/MeasureSpecification and Rationale
Eye and Face Protection Safety Goggles and Face ShieldWear tightly fitting chemical safety goggles. A face shield is strongly recommended when there is a risk of splashing, providing a secondary barrier of protection.[2][5]
Skin Protection Chemical-Resistant GlovesUse nitrile or neoprene gloves.[5] Always inspect gloves for any signs of degradation or puncture before use. Double-gloving can provide additional protection during prolonged handling.
Lab Coat or ApronA chemical-resistant lab coat or apron is mandatory to protect against skin contact.[5] Ensure the material is appropriate for handling corrosive and flammable substances.
Respiratory Protection Chemical Fume Hood or RespiratorAll handling of (S)-3-(p-tolyl)morpholine must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.[7]
Hygiene Hand WashingAlways wash hands thoroughly with soap and water after handling the substance, even if gloves were worn.[1][6]
Emergency Equipment Eyewash Station and Safety ShowerEnsure that an eyewash station and safety shower are readily accessible and have been recently tested.[4]

Operational Workflow for Safe Handling

A systematic approach to handling (S)-3-(p-tolyl)morpholine is essential to prevent exposure and accidents. The following workflow provides a step-by-step guide for safe handling in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Assemble All Necessary Equipment prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Experiment handle_transfer->handle_reaction post_decon Decontaminate Glassware and Surfaces handle_reaction->post_decon post_waste Segregate and Label Waste post_decon->post_waste post_ppe Remove PPE Carefully post_waste->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash cluster_waste Waste Segregation cluster_container Containerization & Labeling cluster_disposal Final Disposal waste_liquid Liquid Waste container_liquid Labeled Hazardous Liquid Waste Container waste_liquid->container_liquid waste_solid Solid Waste (Gloves, etc.) container_solid Labeled Hazardous Solid Waste Container waste_solid->container_solid waste_glass Contaminated Glassware container_glass Designated Glassware Decontamination Area waste_glass->container_glass disposal_storage Store in Satellite Accumulation Area container_liquid->disposal_storage container_solid->disposal_storage disposal_pickup Arrange for EHS Pickup disposal_storage->disposal_pickup

Caption: Waste Disposal Workflow for (S)-3-(p-tolyl)morpholine.

Disposal Procedures:

  • Waste Segregation and Collection:

    • All solid and liquid waste containing (S)-3-(p-tolyl)morpholine must be collected in dedicated, clearly labeled hazardous waste containers. [8] * The label must clearly state "Hazardous Waste" and include the full chemical name: "(S)-3-(p-tolyl)morpholine". [8]

  • Containerization:

    • Use only approved hazardous waste containers that are in good condition and have a secure lid.

    • Do not mix incompatible waste streams.

  • Storage and Disposal:

    • Store the hazardous waste container in a cool, dry, and well-ventilated satellite accumulation area, away from sources of ignition and incompatible materials. [8] * Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.

References

  • Morpholine - SAFETY DATA SHEET. (2025, April 16). Penta Chemicals.
  • NIOSH Pocket Guide to Chemical Hazards - Morpholine. Centers for Disease Control and Prevention.
  • Personal protective equipment for handling Morpholine ole
  • Morpholine. (1989). Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI.
  • (S)-3-(p-Tolyl)morpholine 95%. AiFChem, an Xtalpi Company.
  • Morpholine - Safety D
  • Morpholine (HSG 92, 1995). INCHEM.
  • SAFETY DATA SHEET - 4-(p-Tolyl)morpholine. (2025, November 26). TCI Chemicals.
  • MATERIAL SAFETY DATA SHEET SDS/MSDS Morpholine. CDH Fine Chemical.
  • Essential Safety and Operational Guidance for Handling Morpholine-4-carboxamide. Benchchem.
  • Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)
  • MORPHOLINE.
  • Safety Data Sheet Morpholine. (2022, October 1). Redox.
  • Morpholine - Processing. (2001, February 15). USDA.
  • Morpholine - SAFETY DATA SHEET. (2020, March 16). GFS Chemicals.
  • Morpholine SDS, 110-91-8 Safety D
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
  • Safety D
  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
  • MORPHOLINE.
  • Safety Data Sheet: Morpholine. Chemos GmbH&Co.KG.
  • Morpholine - Safety D
  • Morpholine. North Metal and Chemical Company.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-(P-tolyl)morpholine
Reactant of Route 2
Reactant of Route 2
(S)-3-(P-tolyl)morpholine
© Copyright 2026 BenchChem. All Rights Reserved.